4-Phenylpiperidin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
4-phenylpiperidin-3-amine |
InChI |
InChI=1S/C11H16N2/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2 |
InChI Key |
QDHSTXGSUUWPSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)N |
Origin of Product |
United States |
Significance of Piperidine Derivatives As Core Structures in Chemical Synthesis
Piperidine (B6355638), a six-membered nitrogen-containing heterocycle, is a fundamental building block in the creation of a vast array of chemical compounds. researchgate.net Its derivatives are integral to the field of drug discovery and are found in numerous pharmaceuticals. bohrium.comresearchgate.net The piperidine scaffold is one of the most common heterocyclic fragments in drugs approved by the U.S. Food and Drug Administration. researchgate.netugent.be
The versatility of piperidine derivatives allows them to be utilized in various therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents. researchgate.netbohrium.com The introduction of chiral centers into the piperidine ring can significantly influence a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. thieme-connect.comthieme-connect.com This makes chiral piperidine scaffolds particularly valuable in the design of new drugs. thieme-connect.comthieme-connect.com The ability to modify the piperidine structure at various positions enables the creation of diverse molecular libraries for screening against different biological targets.
Overview of 4 Phenylpiperidin 3 Amine As a Versatile Synthetic Intermediate
Within the broad class of piperidine (B6355638) derivatives, 4-Phenylpiperidin-3-amine stands out as a key synthetic intermediate. An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. In complex chemical syntheses, multiple intermediates may be formed in sequence.
The structure of this compound, featuring a phenyl group at the 4-position and an amino group at the 3-position of the piperidine ring, provides a versatile platform for further chemical modifications. bldpharm.commolport.com This arrangement of functional groups allows for the introduction of a wide range of substituents, leading to the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been a precursor in the synthesis of compounds explored for their potential as NK1 receptor antagonists, which have shown antiemetic activity. acs.org
The synthesis of this compound and its analogs can be achieved through various synthetic routes, often involving multi-step processes. google.comgoogle.com These methods highlight the importance of this compound as a building block in the construction of larger, more intricate molecular architectures. The development of efficient synthetic pathways to access this and related piperidine intermediates is an active area of research. researchgate.netnih.gov
Contextual Importance in Scaffold Based Research Approaches
Reductive Amination Strategies
Reductive amination serves as a cornerstone for the synthesis of piperidine derivatives, offering a versatile and efficient means to form the crucial carbon-nitrogen bonds that define the heterocyclic ring. synplechem.comsigmaaldrich.com This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. synplechem.comsigmaaldrich.com
Synthesis via 1-Boc-4-piperidone and Aniline (B41778)
A prevalent and well-documented route to a related compound, N-phenylpiperidin-4-amine, which serves as a precursor, involves the reductive amination of 1-Boc-4-piperidone with aniline. dtic.milun.org This reaction is commonly carried out using a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) in a solvent like dichloromethane (B109758) (DCM) or dichloroethane (DCE), often with the addition of acetic acid as a catalyst. dtic.mil The use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial for controlling the reaction and preventing unwanted side reactions. Following the reductive amination, the Boc group is typically removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to yield the desired piperidine amine. dtic.mil
The synthesis of fentanyl, a potent analgesic, often utilizes a similar strategy where 1-Boc-4-piperidone undergoes reductive amination with aniline to produce tert-butyl 4-(phenylamino)piperidine-1-carboxylate. dtic.mil This intermediate is then further functionalized.
Double Reductive Aminations for Piperidine Ring Formation
The double reductive amination (DRA) of dicarbonyl compounds represents a powerful "one-pot" strategy for the direct construction of the piperidine skeleton. chim.it This approach involves the reaction of a 1,5-dicarbonyl compound, or a precursor that generates it in situ, with an amine. The process typically proceeds through a cascade of four steps: initial imine formation, reduction to an amino aldehyde/ketone, intramolecular cyclization to a cyclic imine, and a final reduction to the piperidine ring. chim.it
Various reducing agents can be employed in DRA, including sodium cyanoborohydride (NaBH3CN) and catalytic hydrogenation (e.g., H2 with Pd/C). chim.itumh.es The choice of amine is also broad, allowing for the introduction of diverse substituents on the piperidine nitrogen. chim.it For instance, the synthesis of polyhydroxypiperidines, which are iminosugar analogs, often utilizes DRA of sugar-derived dicarbonyl substrates. chim.itresearchgate.net This method has proven effective in creating complex and stereochemically rich piperidine structures. researchgate.net
A ruthenium-catalyzed double reductive amination of glutaric dialdehyde (B1249045) with anilines has also been developed, providing an efficient route to piperidine derivatives. doi.org
Optimization of Reductive Amination Protocols
The efficiency and selectivity of reductive amination reactions can be significantly influenced by the choice of reagents and reaction conditions. Key parameters for optimization include the reducing agent, solvent, and the presence of additives.
Commonly used reducing agents include sodium triacetoxyborohydride (NaBH(OAc)3), sodium cyanoborohydride (NaBH3CN), and sodium borohydride (B1222165) (NaBH4). synplechem.comorganic-chemistry.org NaBH(OAc)3 is often favored for its mildness and selectivity for imines over carbonyl groups. The choice of solvent can impact the solubility of reactants and the reaction kinetics.
For challenging substrates, such as weakly nucleophilic amines or hindered carbonyls, optimization is crucial. sigmaaldrich.com Additives like acetic acid can catalyze imine formation. dtic.mil In some cases, pre-forming the imine before adding the reducing agent can improve yields. synplechem.com High-throughput screening methods have also been developed to rapidly identify optimal conditions for reductive amination reactions. synplechem.com
Table 1: Comparison of Reducing Agents in Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for imines, commercially available. | Can be slower than other reagents. |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective, works well in protic solvents. chim.it | Toxic cyanide byproduct. |
| Sodium Borohydride (NaBH₄) | Inexpensive, powerful reducing agent. organic-chemistry.org | Less selective, can reduce carbonyls. |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | "Green" method, high-yielding. chim.it | Requires specialized equipment (hydrogenator). |
Alkylation and Arylation Approaches
Further diversification of the this compound scaffold can be achieved through alkylation and arylation reactions, which introduce various substituents at the nitrogen or other positions of the piperidine ring.
N-Alkylation of Piperidine Derivatives
The nitrogen atom of the piperidine ring is a common site for functionalization. N-alkylation can be achieved through various methods. A classical approach involves the reaction of the piperidine amine with an alkyl halide in the presence of a base. nih.gov For example, the synthesis of N-phenethyl-4-anilinopiperidine (ANPP), a fentanyl precursor, involves the alkylation of 4-anilinopiperidine (4-AP) with phenethyl bromide. un.org
Reductive amination can also be employed for N-alkylation by reacting the piperidine amine with an aldehyde or ketone in the presence of a reducing agent. smolecule.com The Eschweiler-Clarke reaction, which uses formaldehyde (B43269) and formic acid, is a specific method for N-methylation. More recently, catalytic methods using palladium complexes have been developed for the N-alkylation of amines with alcohols, which is considered a greener approach as it produces water as the only byproduct. rsc.org
Coupling Reactions for Phenyl Group Installation
Palladium-catalyzed cross-coupling reactions are a powerful tool for installing the phenyl group onto the piperidine ring. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a widely used method. worktribe.com For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine (B92270) derivative has been reported to produce 3-substituted tetrahydropyridines, which can be subsequently reduced to 3-substituted piperidines. acs.org
Copper-catalyzed coupling reactions have also been explored for the formation of C-N and C-C bonds in the synthesis of related piperidine structures. worktribe.comresearchgate.net These methods offer alternative pathways to introduce aryl groups and construct the piperidine framework.
Cyclization and Annulation Reactions
Cyclization and annulation strategies represent powerful tools for the construction of the piperidine ring system from acyclic precursors. These methods involve the formation of one or more rings in a single or sequential process, often with high levels of control over stereochemistry.
Intramolecular Cyclization Pathways
Intramolecular cyclization involves the formation of a bond between two atoms within the same molecule to create the heterocyclic ring. Several modern catalytic methods have been developed to facilitate this transformation efficiently and selectively.
Aza-Heck Reaction: The palladium-catalyzed aza-Heck reaction has emerged as a significant method for synthesizing piperidines. This reaction typically involves the cyclization of an alkenyl carbamate. mdpi.comthieme-connect.com A key breakthrough in this area is the development of enantioselective variants, which allow for the synthesis of chiral piperidines. The success of these asymmetric cyclizations is highly dependent on the choice of chiral ligands. acs.org For instance, the 6-exo cyclization required for piperidine formation can be challenging, but the use of specific phosphoramidate (B1195095) ligands, such as (S)-SIPHOS-IP, has enabled this transformation with high efficiency and enantioselectivity. thieme-connect.comacs.org These redox-neutral conditions are advantageous as they tolerate a wide range of functional groups that might be sensitive to oxidation. mdpi.com The versatility of this approach allows for the synthesis of diverse N-heterocycles, including both pyrrolidines and piperidines, by selecting the appropriate ligand system. thieme-connect.comacs.org
Table 1: Key Findings in Aza-Heck Cyclization for Piperidine Synthesis
| Substrate Type | Catalyst/Ligand System | Key Outcome | Reference |
|---|---|---|---|
| N-(Tosyloxy)alkenyl carbamates | Pd(0) / (S)-SIPHOS-IP | Efficient 6-exo cyclization to piperidines with high enantioselectivity. | acs.org |
| N-(Pentafluorobenzoyloxy)carbamates | Pd(0) / Custom Phosphine (B1218219) Ligands | Enables aza-Heck cascades leading to complex cyclopropane-fused piperidines. | acs.org |
Radical C-H Amination/Cyclization: Radical-mediated reactions provide a distinct pathway for piperidine synthesis through the functionalization of unactivated C-H bonds. nih.gov These reactions often proceed via a 1,5- or 1,6-hydrogen atom transfer (HAT) from an N-centered radical. mdpi.comnih.gov A significant challenge in this field is controlling the regioselectivity, as the 1,5-HAT leading to five-membered pyrrolidine (B122466) rings is often kinetically favored over the 1,6-HAT required for piperidines. nih.gov
However, specific catalytic systems have been developed to overcome this preference. For example, an iodine-catalyzed C–H amination using visible light effectively alters the typical Hofmann–Löffler reaction pathway to selectively produce piperidines. acs.org Similarly, chiral copper(II) catalysts have been employed to achieve the enantioselective δ C-H cyanation of acyclic amines. The resulting δ-aminonitriles can then be cyclized to form enantioenriched chiral piperidines, representing a novel (5+1) synthetic disconnection. nih.gov Other methods utilize copper or cobalt catalysts, as well as electrolysis, to promote the intramolecular radical C-H amination and subsequent cyclization. nih.govresearchgate.net
Table 2: Catalytic Systems for Radical Piperidine Synthesis
| Catalytic System | Key Feature | Substrate | Reference |
|---|---|---|---|
| Iodine / Visible Light | Overrides preference for pyrrolidine formation, selective for piperidines. | N-chloroamines | acs.org |
| Chiral Copper(II) | Enantioselective δ C-H cyanation via N-radical relay. | Acyclic amines | nih.gov |
| Cobalt(II) | Radical intramolecular cyclization of linear amino-aldehydes. | Amino-aldehydes | nih.gov |
Hydride Transfer/Cyclization Cascade: This strategy involves an intramolecular hydride transfer to an imine or iminium ion, which initiates a cyclization to form the piperidine ring. mdpi.comresearchgate.net A notable example is the one-pot reaction of 5-aryl aldehydes with N-toluenesulfonamide in the presence of a Lewis acid like BF₃·OEt₂. acs.org This process first forms an N-tosylimine in situ, which then undergoes a hydride transfer from a benzylic C-H bond, followed by cyclization to yield α-arylated piperidines. acs.org
This transformation is highly stereoselective, with the conformation of the substrate dictating the stereochemical outcome of the product. For instance, 2-substituted aldehydes typically yield cis-2,5-disubstituted piperidines, while 3-substituted aldehydes afford trans-2,4-disubstituted products. acs.org The reaction's efficiency is influenced by the electronic character of the C-H bond acting as the hydride donor and the conformational rigidity of the starting aldehyde. acs.org A similar cascade involving a piperidine-promoted condensation/ nih.govnih.gov-hydride transfer/cyclization sequence has also been reported for constructing complex heterocyclic systems. rsc.orgrsc.org
Multicomponent Reactions for Piperidine Formation
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. bas.bg This approach is valued for its atom economy and ability to rapidly generate molecular complexity. beilstein-journals.org
The synthesis of highly functionalized piperidines is frequently achieved through MCRs involving an aldehyde, an amine, and a 1,3-dicarbonyl compound. bas.bgbeilstein-journals.org The reaction pathway typically involves the initial formation of an enamine (from the amine and dicarbonyl compound) and an imine (from the amine and aldehyde). beilstein-journals.org Subsequent inter- and intramolecular Mannich-type reactions between these intermediates lead to the final piperidine derivative. beilstein-journals.org A variety of catalysts have been employed to promote these reactions, including nano-sulfated zirconia and PEG-embedded KBr₃, which offer advantages such as mild reaction conditions and catalyst recyclability. bas.bgbeilstein-journals.org More complex MCRs, such as a four-component reaction involving dicyano olefins, aldehydes, pyridinium (B92312) salts, and ammonium (B1175870) acetate, can generate piperidin-2-ones with multiple stereogenic centers. hse.ru
Aza-Pummerer Approach in Annulation
The aza-Pummerer reaction provides a unique method for piperidine ring formation, particularly through a [5+1] annulation strategy. mdpi.comnih.gov In this approach, a homoallylic amine serves as the five-atom component, while a single carbon atom is provided by dimethyl sulfoxide (B87167) (DMSO). nih.govnih.gov
The reaction is typically mediated by a protic acid complex, such as HCl•DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone), which serves multiple roles. nih.govacs.org It activates the DMSO to generate a (thiomethyl)methyl carbenium ion electrophile via Pummerer fragmentation. mdpi.comnih.gov The homoallylic amine then reacts with this electrophile in an aza-Pummerer fashion, leading to an iminium ion intermediate. This intermediate undergoes cyclization, with the chloride from the acid acting as a nucleophile, to furnish 4-chloropiperidines. nih.govnih.gov This method is notable for forming three new bonds (C-N, C-C, and C-Cl) in a single, scalable process that is applicable to both aromatic and aliphatic amines. nih.gov
Named Reactions in 4-Phenylpiperidine Synthesis
Specific named reactions have become foundational in the synthesis of 4-phenylpiperidine derivatives, particularly those with pharmaceutical relevance. These methods provide reliable and well-documented routes to the core scaffold.
Janssen Method and its Modifications
The Janssen method is a classic, multi-step synthesis originally developed for the opioid analgesic fentanyl, a prominent 4-anilino-N-phenethylpiperidine derivative. wikipedia.orgusp.br The synthesis begins with a protected 4-piperidone (B1582916), typically N-benzyl-4-piperidone. usp.br
The key steps of the original synthesis are:
Reductive Amination: N-benzyl-4-piperidone is reacted with aniline to form a Schiff base, which is then reduced (e.g., with NaBH₄) to yield 1-benzyl-4-anilinopiperidine. usp.brmdma.ch
Acylation: The secondary amine of the aniline moiety is acylated, for instance, with propionic anhydride, to form the corresponding propanamide, known as benzylfentanyl. usp.br
Deprotection and Alkylation: The N-benzyl protecting group is removed via catalytic hydrogenation to give the piperidine secondary amine (norfentanyl). This intermediate is then N-alkylated with a phenethyl halide to afford the final fentanyl product. usp.br
Modifications to this method have been used to generate a wide array of analogues by varying the starting aniline, the acylating agent, or the final N-alkylating agent. usp.br An alternative approach, known as the Siegfried method, involves the direct reductive amination of N-phenethyl-4-piperidone (NPP) with aniline to produce the key intermediate 4-anilino-N-phenethylpiperidine (4-ANPP) directly. wikipedia.org
Table 3: Key Intermediates in the Janssen Fentanyl Synthesis
| Compound Name | Structure Description | Role in Synthesis | Reference |
|---|---|---|---|
| N-benzyl-4-piperidone | 4-piperidone with a benzyl (B1604629) group on the nitrogen. | Starting material | usp.br |
| 1-benzyl-4-anilinopiperidine | Product of reductive amination of the piperidone with aniline. | Intermediate | usp.br |
| Benzylfentanyl | Acylated intermediate (N-benzyl-N-(1-phenethyl-4-piperidyl)aniline). | Precursor to norfentanyl | wikipedia.orgusp.br |
| Norfentanyl | Deprotected piperidine core (N-phenyl-N-(piperidin-4-yl)propanamide). | Penultimate intermediate | usp.br |
Mannich Reaction and Intramolecular Aldol (B89426) Condensation for Substituted Piperidines
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces a β-amino carbonyl compound, also known as a Mannich base. organic-chemistry.org This reaction is exceptionally useful for preparing precursors to substituted piperidines. researchgate.net
A powerful strategy combines the Mannich reaction with a subsequent intramolecular aldol condensation to construct highly functionalized piperidine rings stereoselectively. A clear example is the synthesis of 1-alkyl-3-benzoyl-4-hydroxy-4-phenylpiperidines. nih.gov In this process, a Mannich reaction between an appropriate ketone, an aldehyde, and a primary amine forms a complex β-amino ketone, which is designed to undergo a subsequent intramolecular aldol condensation, cyclizing to form the desired 4-hydroxy-4-phenylpiperidine derivative with specific stereochemistry. nih.gov The nitro-Mannich (or aza-Henry) reaction, which uses a nitroalkane as the nucleophile adding to an imine, has also been employed to create β-nitro amines that can be reductively cyclized to form functionalized piperidines with control over multiple contiguous stereocenters. researchgate.net
Alternative Synthetic Routes and Process Development
The pursuit of novel and improved synthetic methods for piperidine-containing compounds is driven by the need for more efficient, cost-effective, and environmentally benign processes. Traditional methods often involve multiple steps, hazardous reagents, and challenging purifications. Consequently, the exploration of alternative precursors and innovative technologies like flow chemistry is paramount.
One approach involves the use of 1-protected 4-piperidones. A patented method describes the sequential treatment of a 1-protected 4-piperidone with an alkali metal cyanide, followed by an amine. google.com The resulting intermediate undergoes a Grignard reaction with a phenylmagnesium halide, and subsequent deprotection yields the desired 4-amino-4-phenylpiperidine. google.com This method provides a convergent route to the target molecule.
Another strategy utilizes the conjugate addition of a phenyl nucleophile to α,β-unsaturated ketones derived from piperidin-4-ones. d-nb.info For instance, the oxidation of N-protected piperidin-4-ones can yield α,β-unsaturated ketones. d-nb.info The subsequent Rh-catalyzed conjugate addition of phenylboronic acid, however, has been reported to lead to decomposition in some cases. d-nb.info This highlights the importance of carefully selecting the appropriate catalyst and reaction conditions for each specific substrate.
The Janssen method, a well-established route to fentanyl, has been adapted for the synthesis of related compounds. govinfo.gov This method can utilize precursors like benzylfentanyl and 4-anilinopiperidine. govinfo.gov The use of 4-anilinopiperidine as a precursor for the synthesis of N-phenyl-N-(piperidin-4-yl)propionamide (norfentanyl), an immediate precursor to fentanyl, demonstrates the versatility of this starting material. govinfo.gov
In a different approach, the synthesis of 4-phenylpiperidin-4-ol (B156043) substituted pyrazoles has been achieved through the reaction of Grignard reagents with pyrazole (B372694) derivatives. icm.edu.pl This highlights the utility of organometallic reagents in constructing the 4-phenylpiperidine scaffold.
The table below summarizes some of the readily available precursors and their corresponding synthetic applications.
| Precursor | Synthetic Application | Reference |
| 1-Protected 4-piperidone | Synthesis of 4-amino-4-phenylpiperidines via cyanohydrin formation and Grignard reaction. | google.com |
| N-Protected piperidin-4-ones | Formation of α,β-unsaturated ketones for conjugate addition reactions. | d-nb.info |
| 4-Anilinopiperidine | Precursor in the synthesis of fentanyl and its analogues. | govinfo.gov |
| Pyrazole derivatives | Reaction with Grignard reagents to form 4-phenylpiperidin-4-ol substituted pyrazoles. | icm.edu.pl |
Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as enhanced safety, improved reaction control, and facile scalability. organic-chemistry.org The application of continuous flow protocols for the synthesis of piperidine derivatives has shown significant promise.
A practical continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines using readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. acs.orgacs.orgnih.gov This method provides various functionalized piperidines in high yields (typically >80%) and with excellent diastereoselectivities (>90:10 dr) within minutes. acs.orgacs.orgnih.gov The process is scalable and has been used for the efficient synthesis of drug precursors. acs.orgacs.org The optimized conditions involve precise control over temperature, residence time, and reagent concentrations. organic-chemistry.org
Another flow chemistry approach involves the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor. beilstein-journals.org This method allows for the synthesis of piperidine and pyrrolidine derivatives from readily available starting materials in a single step, avoiding the use of expensive or toxic reagents. beilstein-journals.org The large specific surface area of the microreactor facilitates the efficient reduction of the substrate imine on the cathode. beilstein-journals.org
The catalytic enantioselective synthesis of a chiral key intermediate of the antidepressant (–)-paroxetine has been demonstrated as a continuous flow process on a multi-gram scale. researchgate.net This process involves a solvent-free organocatalytic conjugate addition followed by a telescoped reductive amination–lactamization–amide/ester reduction sequence. researchgate.net
Furthermore, a continuous-flow hydrogenation process has been developed for the selective hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine. d-nb.info This method utilizes a commercially available Pd/C heterogeneous catalyst and integrates product isolation using CO2 as a molecular switch to control partitioning in a biphasic system. d-nb.info This integrated approach enables a salt-free synthetic process with high yield and purity. d-nb.info
The table below provides an overview of some flow chemistry approaches for piperidine synthesis.
| Flow Chemistry Approach | Key Features | Reference |
| Reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents | Rapid synthesis, high yields and diastereoselectivities, scalable. | acs.orgacs.orgnih.gov |
| Electroreductive cyclization of imines | Single-step synthesis from readily available precursors, avoids toxic reagents. | beilstein-journals.org |
| Telescoped reductive amination–lactamization–amide/ester reduction | Multi-gram scale synthesis of chiral intermediates. | researchgate.net |
| Continuous-flow hydrogenation with integrated product isolation | Selective hydrogenation, salt-free process, high yield and purity. | d-nb.info |
Strategies for Diastereoselective and Enantioselective Access
Achieving high levels of diastereoselectivity and enantioselectivity is a central challenge in the synthesis of complex molecules like this compound. Modern organic synthesis employs a variety of powerful techniques to meet this challenge.
Chiral catalysts are instrumental in asymmetric synthesis, enabling the production of one enantiomer of a chiral product over the other. Various transition metals, including rhodium, iridium, palladium, and copper, form the core of many effective catalytic systems.
Rhodium (Rh): Rhodium catalysts have proven effective in the asymmetric hydrogenation of pyridine derivatives. mdpi.com For instance, rhodium(I) complexes can be used for the dearomatization/hydrogenation of fluorinated pyridines. mdpi.com Rhodium-catalyzed reactions, such as the domino conjugate addition-cyclization, have been developed for the synthesis of various N-heterocycles. campushomepage.com Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with pyridine derivatives provide access to enantioenriched 3-substituted piperidines. snnu.edu.cn
Iridium (Ir): Iridium catalysts are particularly effective for the asymmetric hydrogenation of pyridinium salts. mdpi.comnih.gov Iridium(I) complexes with P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium salts. mdpi.com Homogeneous iridium catalysts facilitate the selective hydrogenation of 3-hydroxypyridinium (B1257355) salts, yielding piperidin-3-one (B1582230) derivatives. researchgate.net Iridium-catalyzed cyclocondensation of amino alcohols and aldehydes can produce 3,4-disubstituted piperidines with high enantiospecificity. nih.gov
Palladium (Pd): Palladium catalysts are widely used in cross-coupling reactions to form 4-arylpiperidines from protected 4-piperidones. researchgate.net Palladium-catalyzed hydrogenation is another strategy for accessing fluorinated piperidines, often effective where rhodium catalysis falls short and can be performed in the presence of air and moisture. mdpi.com Palladium-catalyzed intramolecular aza-Heck cyclization offers a redox-neutral pathway to piperidine derivatives. mdpi.com
Copper (Cu): Copper-catalyzed reactions also play a role in the synthesis of piperidine structures. For example, enantioselective cyanidation of fluorosubstituted amines using a chiral copper(II) catalyst can lead to chiral piperidines. mdpi.com Copper(I)-catalyzed radical enantioselective cyclization has also been reported. mdpi.com
| Catalyst | Reaction Type | Substrate Example | Key Features |
| Rhodium (Rh) | Asymmetric Hydrogenation | Fluorinated Pyridines | Dearomatization/hydrogenation. mdpi.com |
| Asymmetric Reductive Heck | Boronic Acids & Pyridine Derivatives | Access to enantioenriched 3-substituted piperidines. snnu.edu.cn | |
| Iridium (Ir) | Asymmetric Hydrogenation | Pyridinium Salts | High enantioselectivity. mdpi.comnih.gov |
| Selective Hydrogenation | 3-Hydroxypyridinium Salts | Yields piperidin-3-one derivatives. researchgate.net | |
| Palladium (Pd) | Cross-Coupling | 4-Piperidones | Synthesis of 4-arylpiperidines. researchgate.net |
| Hydrogenation | Fluorinated Pyridines | Effective in air and moisture. mdpi.com | |
| Copper (Cu) | Enantioselective Cyanidation | Fluorosubstituted Amines | Leads to chiral piperidines. mdpi.com |
| Radical Cyclization | Alkenyl Amines | Enantioselective formation of piperidine rings. mdpi.com |
Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers. This technique is particularly relevant for the synthesis of chiral piperidines from readily available pyridine precursors.
The hydrogenation of pyridinium salts, which are activated forms of pyridines, is a common strategy. dicp.ac.cn Iridium catalysts, often in combination with chiral phosphine ligands, have shown remarkable success in the asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts, affording 2-aryl-substituted piperidines with high enantioselectivity. nih.gov This method provides a versatile and practical route to chiral piperidines. nih.gov
Similarly, the asymmetric hydrogenation of fluoroalkenes represents a key step in the synthesis of fluorinated piperidine derivatives. For instance, the rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted fluoroalkene has been utilized in the large-scale synthesis of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine. mdpi.com This highlights the industrial applicability of this methodology.
Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. semanticscholar.org Amino acids are a prominent class of chiral pool molecules due to their ready availability and diverse functionalities. semanticscholar.orgslideshare.net L-Ornithine, a non-proteinogenic amino acid, can serve as a chiral precursor for the synthesis of piperidine alkaloids. baranlab.orggoogle.com This approach involves transforming the existing stereocenters of the starting material into the desired stereochemistry of the target molecule, providing an efficient route to optically active compounds. semanticscholar.org The use of the chiral pool is a highly attractive strategy in the asymmetric total synthesis of complex natural products. semanticscholar.org
Control of Racemization in Synthetic Pathways
Maintaining the stereochemical purity of a compound throughout a multi-step synthesis is as crucial as establishing it in the first place. Racemization, the process by which an enantiomerically pure substance converts into a mixture of equal parts of both enantiomers, can be influenced by various factors.
Reaction conditions, particularly temperature, can have a significant impact on the stereochemical outcome of a reaction. In some cases, warming a reaction mixture can lead to racemization or epimerization (the change in configuration at one of several stereocenters). researchgate.net For instance, in certain palladium-catalyzed reactions, chiral complexes have been observed to racemize upon warming. researchgate.net Therefore, careful control of temperature is often necessary to prevent the loss of enantiomeric purity.
Protecting groups are temporary modifications of functional groups that prevent them from reacting under certain conditions. weebly.comuchicago.edu Beyond their primary role of masking reactivity, protecting groups can also be crucial for maintaining the stereochemical integrity of a molecule. numberanalytics.com
In the synthesis of chiral amines, protecting groups like carbamates can control the stereochemistry of reactions. numberanalytics.com The choice of protecting group can influence the conformational preferences of a molecule, thereby directing the approach of reagents and favoring the formation of a specific stereoisomer. Furthermore, by preventing unwanted side reactions that might lead to racemization, protecting groups play a vital role in ensuring the stereochemical fidelity of a synthetic sequence. The ideal protecting group is easily introduced, stable to the desired reaction conditions, and can be removed selectively without affecting the rest of the molecule. weebly.comuchicago.edu For example, the Fmoc group is commonly used to protect amino groups and is typically removed with a base like piperidine. iris-biotech.de
Diastereomeric and Enantiomeric Separations in Research
The separation of the stereoisomers of this compound is a crucial step to study the properties of each distinct form. This is typically achieved after a synthetic route that produces a mixture of diastereomers or a racemic mixture of a single diastereomer (e.g., the cis or trans pair). The primary methods employed for this resolution are based on crystallization and chromatography.
Crystallization-based resolution is a classical and industrially scalable technique for separating enantiomers. The fundamental principle involves converting the racemic amine into a mixture of diastereomeric salts by reacting it with a single, pure enantiomer of a chiral resolving agent, typically a chiral acid. libretexts.orglibretexts.org These resulting diastereomeric salts possess different physical properties, most importantly, different solubilities in a given solvent system. researchgate.netlumenlearning.com This difference allows for their separation by fractional crystallization.
For a racemic mixture of a specific this compound diastereomer (e.g., the (3R, 4S) and (3S, 4R) pair), the process would involve the following steps:
Salt Formation: The racemic amine is dissolved in a suitable solvent and treated with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid or (R)-(-)-mandelic acid. libretexts.orglumenlearning.com This reaction forms a pair of diastereomeric salts. For example, reacting the (3R, 4S)/(3S, 4R)-amine mixture with L-(+)-tartaric acid would yield [(3R, 4S)-amine · L-tartrate] and [(3S, 4R)-amine · L-tartrate].
Fractional Crystallization: Due to their differing solubilities, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or solvent evaporation, while the other remains dissolved in the mother liquor. wpmucdn.com The selection of the solvent is critical to maximize the solubility difference.
Isolation and Liberation: The crystallized salt is isolated by filtration. The pure enantiomer of the amine is then recovered by treating the separated diastereomeric salt with a base to neutralize the chiral acid. libretexts.orgwpmucdn.com The other enantiomer can be isolated from the mother liquor.
This method has been successfully applied to resolve various chiral amines, including piperidine derivatives. libretexts.orgsmolecule.com For instance, racemic piperidin-4-amine derivatives have been effectively separated by forming diastereomeric salts with L-tartaric acid in ethanol (B145695), which are then separated by fractional crystallization. smolecule.com
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Common Application |
|---|---|---|
| L-(+)-Tartaric Acid | Chiral Acid | Resolution of racemic bases. libretexts.org |
| D-(-)-Tartaric Acid | Chiral Acid | Resolution of racemic bases. |
| (R)-(-)-Mandelic Acid | Chiral Acid | Resolution of racemic bases. libretexts.org |
| (S)-(+)-Mandelic Acid | Chiral Acid | Resolution of racemic bases. |
This table contains common resolving agents used for the crystallization-based separation of chiral amines.
Chromatographic methods offer high-resolution separation for both analytical quantification and preparative isolation of stereoisomers. These techniques rely on the differential interaction of the stereoisomers with a chiral environment, most commonly a chiral stationary phase (CSP). chromatographyonline.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most powerful and widely used techniques for this purpose. nih.govlcms.cz
High-Performance Liquid Chromatography (HPLC)
For a compound like this compound, direct separation of its enantiomers can be achieved on a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are particularly effective for a broad range of chiral compounds, including amines. smolecule.comnih.gov In some cases, derivatization of the amine is performed prior to chromatographic separation. This is particularly useful for compounds that lack a strong chromophore for UV detection or to enhance chiral recognition. For example, a method developed for the parent compound, piperidin-3-amine, involved pre-column derivatization with p-toluenesulfonyl chloride. nih.gov This allowed for the successful separation of the enantiomers on a Chiralpak AD-H column with excellent resolution. nih.gov
Supercritical Fluid Chromatography (SFC)
SFC is an increasingly popular technique for chiral separations, often providing faster and more efficient separations than HPLC, with the added benefit of using more environmentally benign mobile phases (typically supercritical CO₂ with a co-solvent like methanol). lcms.czwaters.com SFC is well-suited for both analytical and preparative scale resolution of chiral pharmaceuticals and their intermediates. nih.gov The separation of stereoisomers of various disubstituted piperidines has been successfully determined using SFC on a chiral support. nih.gov Given its efficiency, SFC would be a suitable high-throughput method for screening conditions and for the preparative resolution of the stereoisomers of this compound.
Table 2: Exemplary Chromatographic Conditions for Chiral Amine Separation
| Technique | Compound | Chiral Stationary Phase | Mobile Phase | Detection | Reference |
|---|---|---|---|---|---|
| HPLC | (R/S)-Piperidin-3-amine (derivatized) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | UV at 228 nm | nih.gov |
| HPLC | Piperidin-4-amine derivatives | Chiralpak IC | Not specified | Not specified | smolecule.com |
This table provides examples of chromatographic conditions used for the separation of stereoisomers of compounds structurally related to this compound.
Chemical Reactivity and Derivatization Strategies
Functional Group Interconversions of 4-Phenylpiperidin-3-amine
The primary and secondary amine groups, along with the phenyl ring, are amenable to a variety of functional group interconversions, enabling the synthesis of a wide array of derivatives.
Oxidation Reactions (e.g., N-oxide Derivatives)
The tertiary amine that can be formed by derivatization of the secondary amine in this compound can be oxidized to its corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. asianpubs.orgthieme-connect.de The resulting N-oxide functionality introduces a highly polar group, which can significantly alter the physicochemical properties of the parent molecule, such as its solubility and metabolic stability.
Furthermore, N-oxides of 1-(4-substituted-phenyl)piperidines have been shown to undergo thermal rearrangement to form O-arylhydroxylamines. researchgate.net This reaction is particularly efficient when electron-withdrawing substituents are present on the phenyl ring in the ortho or para position. researchgate.net While this specific rearrangement has not been documented for the N-oxide of this compound itself, it represents a potential pathway for further derivatization.
Table 1: Common Oxidizing Agents for Tertiary Amine N-Oxide Formation
| Oxidizing Agent | Typical Reaction Conditions | Reference |
| Hydrogen Peroxide (H₂O₂) | Varies depending on catalyst and substrate. | asianpubs.org |
| m-Chloroperoxybenzoic acid (mCPBA) | Inert solvent (e.g., CH₂Cl₂), room temperature. | thieme-connect.de |
| 2-Sulfonyloxaziridines | Aprotic solvent (e.g., CDCl₃), room temperature. | asianpubs.org |
Reduction Reactions to Amine Derivatives
While the amine functionalities in this compound are already in a reduced state, further modifications can be achieved through reductive processes on derivatives. For instance, if the primary amine is first converted to an imine or the piperidine (B6355638) ring is partially oxidized to an enamine, these intermediates can then be stereoselectively reduced. The choice of reducing agent is crucial for controlling the stereochemical outcome of such reactions. Common reducing agents for imines include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). nih.gov
Reductive amination is a powerful method for introducing new substituents onto the primary or secondary amine. This two-step, one-pot process involves the formation of an imine or enamine intermediate with an aldehyde or ketone, followed by its in-situ reduction. nih.govresearchgate.net This strategy allows for the controlled introduction of a wide variety of alkyl groups. For example, reductive amination of a Boc-protected 3-piperidone with an amine followed by reduction with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a known method for synthesizing 3-aminopiperidine derivatives. nih.gov
Nucleophilic and Electrophilic Substitution on Phenyl and Piperidine Moieties
Nucleophilic Substitution: The piperidine ring itself is generally not susceptible to direct nucleophilic substitution. However, nucleophilic substitution reactions can occur on activated pyridine (B92270) precursors, which can then be reduced to the corresponding piperidines. The nucleophilic aromatic substitution (SNAr) reactions of activated pyridinium (B92312) ions with piperidine have been studied, demonstrating that the reaction mechanism can involve a rate-determining deprotonation of the addition intermediate. nih.gov In the context of 4-phenylpiperidine (B165713) derivatives, nucleophilic substitution has been employed in ring-closing reactions to form adjacent heterocyclic rings.
Electrophilic Substitution: The phenyl group of this compound is susceptible to electrophilic aromatic substitution. The position of substitution (ortho, meta, or para) is directed by the activating or deactivating nature of the piperidine ring and any protecting groups on the amine functionalities. The piperidinyl group is generally considered an activating, ortho-, para-director. However, N-acylation of the piperidine nitrogen would transform it into a deactivating, meta-directing group. This allows for regioselective functionalization of the phenyl ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.
Strategic Derivatization for Scaffold Elaboration
The presence of multiple reactive sites in this compound allows for strategic derivatization to build more complex molecular architectures.
Regioselective Functionalization of the Piperidine Ring (e.g., 4-position)
The direct functionalization of C-H bonds on the piperidine ring is a powerful strategy for scaffold elaboration. While the C2 position is electronically activated, it is also sterically hindered. The C4 position, being more sterically accessible, can be targeted for functionalization by overriding the electronic preference for the C2 position. nih.govresearchgate.net This can be achieved through the use of specific catalysts and protecting groups on the piperidine nitrogen. For instance, rhodium-catalyzed C-H insertion reactions have been utilized for the site-selective functionalization of piperidines at the C2, C3, and C4 positions. nih.govresearchgate.net Another approach involves the generation of a 3,4-piperidyne intermediate, which can then be trapped with various reagents to introduce functionality at the C3 and C4 positions.
Furthermore, the regioselective alkylation of pyridines at the C4 position has been achieved using a blocking group strategy followed by a Minisci-type decarboxylative alkylation. chemrxiv.org Subsequent reduction of the pyridine ring would yield the C4-alkylated piperidine.
Derivatization of the Primary Amine and Secondary Amine Functionalities
The primary and secondary amine groups in this compound are nucleophilic and can readily undergo a variety of reactions, including acylation and alkylation.
N-Acylation: The primary and secondary amines can be acylated using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction is a common method for introducing amide functionalities, which can act as protecting groups or be integral parts of the final molecular structure. The relative reactivity of the primary and secondary amines can be controlled by steric hindrance and reaction conditions, allowing for selective acylation.
N-Alkylation: Alkylation of the primary and secondary amines can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. researchgate.net Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding quaternary ammonium (B1175870) salts. researchgate.net Reductive amination, however, offers a more controlled method for mono-alkylation. nih.gov The choice of reaction conditions and reagents allows for the selective introduction of a wide range of alkyl and arylalkyl groups.
Table 2: Common Reagents for Derivatization of Amine Functionalities
| Reaction Type | Reagent Class | Example Reagent |
| N-Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride |
| Acid Anhydrides | Acetic anhydride | |
| Activated Carboxylic Acids | Carboxylic acid with a coupling agent (e.g., DCC, EDC) | |
| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl (B1604629) bromide |
| Aldehydes/Ketones (Reductive Amination) | Formaldehyde (B43269), Acetone with a reducing agent (e.g., NaBH(OAc)₃) |
Building Block Utility in Complex Molecule Synthesis
The unique structural arrangement of this compound, featuring a vicinal amino group and a phenyl group on the piperidine core, makes it a valuable building block in synthetic chemistry. The primary amine offers a reactive site for a multitude of transformations, including alkylation, acylation, and condensation reactions. This reactivity allows for its incorporation into larger, more complex molecular architectures, particularly in the construction of novel heterocyclic systems with potential applications in medicinal chemistry.
The bifunctional nature of this compound serves as a key advantage in the synthesis of complex heterocyclic compounds. The amine group can act as a nucleophile to form new carbon-nitrogen bonds, effectively merging the piperidine ring with other cyclic or acyclic structures. This strategy has been employed in the development of potential therapeutic agents.
A notable example is the use of a protected form of the compound, tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate, as a key intermediate in the synthesis of novel aminopyrimidine derivatives. google.com In a general displacement method, the primary amine of the piperidine building block attacks an electrophilic site on a pyrimidine (B1678525) ring, leading to the formation of a larger, multi-ring system. Specifically, it has been used to prepare compounds like (Z)-5-((2-((4-phenylpiperidin-3-yl)amino)pyrimidine-4-yl)methylene)thiazolidine-2,4-dione. google.com This reaction creates a complex molecule where the piperidine core is linked via its amino group to a pyrimidine, which in turn is attached to a thiazolidine-2,4-dione moiety.
Such complex heterocyclic structures are of significant interest in drug discovery. The resulting aminopyrimidine compounds have been investigated as potential kinase inhibitors, which are a class of targeted therapy for diseases like cancer. google.com The 4-phenylpiperidine portion of the final molecule plays a crucial role in defining its three-dimensional shape and physicochemical properties, which are critical for its interaction with biological targets.
Table 1: Synthesis of a Novel Heterocyclic System
| Reactant 1 | Reactant 2 (General Structure) | Product | Potential Application |
| tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate | Substituted Pyrimidine | (Z)-5-((2-((4-phenylpiperidin-3-yl)amino)pyrimidine-4-yl)methylene)thiazolidine-2,4-dione | Kinase Inhibitor |
Structure Activity Relationship Sar Studies of 4 Phenylpiperidin 3 Amine Derivatives
Systematic Modifications and Their Molecular Impact
The introduction of various substituents to the 4-phenylpiperidin-3-amine core can significantly influence its interaction with biological targets. For instance, in the context of designing inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, modifications to a lead compound, which is a potent anti-TB agent but limited by high lipophilicity, were explored. nih.gov A series of analogs were synthesized to improve inhibitory potency and drug-like properties. nih.gov It was found that para-substituted analogs generally showed better inhibitory and antibacterial activity compared to ortho or meta derivatives. nih.gov Specifically, a 4-bromophenyl analog demonstrated potent inhibition of both MenA and mycobacterial growth. nih.gov
In the realm of cholinesterase inhibitors, which are relevant for Alzheimer's disease, N'-(4-oxo-4H-chromen-3-yl)methylene propanehydrazide derivatives were synthesized and evaluated. jrespharm.com SAR analysis revealed that benzyl-substituted tertiary amine derivatives were more active than their phenyl-substituted counterparts. jrespharm.com However, a p-methoxy substitution on the phenyl ring led to a loss of activity, possibly due to steric hindrance. jrespharm.com This highlights the delicate balance of electronic and steric factors in achieving optimal bioactivity.
Modifications to the piperidine (B6355638) ring itself are a critical aspect of SAR studies for this class of compounds. The stereochemistry and substitution pattern of the piperidine ring can dictate the orientation of the molecule within a receptor's binding pocket, thereby affecting affinity and efficacy.
For example, in the context of opioid receptor antagonists, the presence and orientation of methyl groups on the piperidine ring of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been shown to be crucial for their activity. acs.org While the (3R,4R)-isomer is a more potent antagonist than the (3S,4S)-isomer, even minor changes to the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure can introduce agonist activity. acs.org Interestingly, the removal of the 3- or 4-methyl groups, or both, can still result in opioid antagonists. nih.gov This suggests that while these groups contribute to potency, they are not an absolute requirement for antagonist activity. acs.orgnih.gov The orientation of the 4-phenyl group is also significant; an equatorial orientation is associated with pure antagonist activity. acs.org
Furthermore, the nature of the substituent on the piperidine nitrogen plays a key role. In a series of fentanyl analogs, which are potent opioid agonists, SAR studies have shown that the piperidine ring in a chair conformation is ideal for interaction with the mu-opioid receptor (MOR). scielo.br
Substitutions on the phenyl ring of the this compound scaffold provide another avenue for modulating biological activity. Halogenation and hydroxylation are common modifications that can alter a compound's electronic properties, lipophilicity, and potential for hydrogen bonding.
In the development of inhibitors for M. tuberculosis MenA, halogen substitution on the phenyl ring was investigated. nih.gov A 4-chlorophenyl derivative was synthesized as a key intermediate. nih.gov Subsequent analogs with bromine substitutions at the meta and para positions of the phenyl ring showed potent inhibitory activity, suggesting that halogenation at these positions is favorable for MenA inhibition. nih.gov
Hydroxylation of the phenyl group is a well-established strategy in the design of opioid receptor ligands. The 3-hydroxyl group on the phenyl ring is a key pharmacophoric element for many opioid antagonists, contributing to their binding affinity. acs.org In a study of fluorinated phencyclidine (PCP) analogs designed to probe NMDA receptor binding sites, fluorine-substituted bromobenzenes were used as starting materials, highlighting the use of halogenation to create specific molecular probes. researchgate.net
SAR in Specific Biological Target Systems (Molecular Level)
The 4-phenylpiperidine (B165713) scaffold is a cornerstone in the development of ligands for opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes. SAR studies have been pivotal in elucidating the structural requirements for affinity and selectivity.
For instance, in a series of fentanyl analogs, the piperidine ring in a chair conformation was identified as being ideal for interaction with the µ-opioid receptor. scielo.br The nature of the N-substituent on the piperidine ring also significantly impacts affinity. tandfonline.com In one study, a series of 4-anilidopiperidine derivatives were synthesized, and it was found that the combination of an amide group with specific chlorophenyl and tert-butylphenyl groups resulted in good affinity for the µ-opioid receptor. tandfonline.com
The substitution pattern on the piperidine ring itself is a critical determinant of opioid receptor affinity and functional activity. The trans-3,4-dimethyl substitution pattern in 4-(3-hydroxyphenyl)piperidines is a well-known pharmacophore for opioid antagonists. acs.orgnih.gov However, research has shown that removing these methyl groups can, in some cases, increase binding affinity at the nociceptin (B549756) opioid receptor (NOP) while maintaining affinity for the classical opioid receptors. acs.org For example, the compound AT-076, which lacks the 3,4-dimethyl groups of its parent compound JDTic, exhibits a 10-fold increase in NOP binding affinity and functions as a pan-opioid antagonist. acs.org
Furthermore, the replacement of the piperazine (B1678402) ring in the known δ-opioid agonist SNC-80 with a piperidine ring containing an exocyclic double bond led to a new class of compounds with high affinity and selectivity for the δ-opioid receptor. researchgate.net This highlights how isosteric replacements within the core scaffold can fine-tune receptor selectivity.
Table 1: Opioid Receptor Binding Affinities (Ki) of JDTic and AT-076. Data from acs.org.
The sigma-1 (σ₁) receptor is a unique intracellular protein that has emerged as a promising therapeutic target for a range of neurological disorders. Derivatives of 4-phenylpiperidine have been investigated for their ability to modulate σ₁ receptor activity.
In one study, a series of benzylpiperazine derivatives were designed and synthesized as σ₁ receptor ligands. researchgate.net Several of these compounds displayed high affinity for the σ₁ receptor. researchgate.net Another study focused on a compound named (±)-PPCC, a cyclopropanecarboxylate (B1236923) derivative containing a 4-hydroxy-4-phenylpiperidin-1-yl)methyl moiety, which was identified as a promising tool for treating various diseases through its interaction with sigma receptors. researchgate.net
Furthermore, the compound (−)-MRV3, which possesses a (4-hydroxy-4-phenylpiperidin-1-yl)-methyl group, was identified as a σ₁ receptor antagonist with improved selectivity over the σ₂ receptor compared to its parent compound. researchgate.net This highlights the importance of the 4-phenylpiperidine moiety in achieving selective σ₁ receptor modulation.
Table 2: Activity of select 4-Phenylpiperidine derivatives at Sigma Receptors. Data from researchgate.net.
Inhibition of Farnesyltransferase (FTase)
Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to specific proteins, including the Ras protein, which is often hyperactive in cancer. wikipedia.org Inhibiting FTase is a strategy for developing anticancer drugs. acs.org Derivatives of 4-phenylpiperidine have been identified as potent FTase inhibitors.
Initial screening of a chemical library identified a piperidine derivative, compound 1 , with moderate FTase inhibition (IC50 = 420 nM). acs.org This compound features a 4-(3-bromophenyl) group. SAR studies revealed that substitutions on the C-4 phenyl ring are crucial for activity. Replacing the 3-bromophenyl group with a 3-chlorophenyl (13 ) or 3-methylphenyl (14 ) maintained inhibitory activity. acs.org However, moving the bromo substituent to the 4-position (16 ) led to a loss of inhibition, while moving it to the 2-position (17 ) increased potency threefold (IC50 = 140 nM). acs.org This indicates that the position and type of substituent on the C-4 phenyl ring are critical for FTase inhibition. acs.org
Further modifications to the piperidine core itself led to significant increases in potency. Reducing the piperidin-2-one of a precursor compound (6 ) to the corresponding piperidine (8 ) resulted in a more than 10-fold increase in potency, yielding an IC50 value of 3.7 nM. acs.org Optical resolution of these potent inhibitors showed that the (+)-enantiomers were responsible for the potent FTase inhibition. acs.org
In a separate study, bivalent inhibitors were designed based on a 4-phenylpiperidine scaffold to target not only the enzyme's active site but also a negatively charged surface area. nih.gov An initial compound, ((1-((1H-imidazol-5-yl)methyl)-4-phenylpiperidin-4-yl)carbamoyl)-L-methionine (1 ), was developed, and an azido-functionalized version (3 ) showed high potency and selectivity for FTase (Ki = 2.1 nM) over the related enzyme GGTase I. nih.gov
Table 1: SAR of Piperidine Derivatives as FTase Inhibitors Data sourced from acs.org
| Compound | R4 (Substitution at C-4 Phenyl) | Core Structure | FTase Inhibition IC50 (nM) |
|---|---|---|---|
| 1 | 3-Bromophenyl | Piperidin-2-one | 420 |
| 13 | 3-Chlorophenyl | Piperidin-2-one | 420 |
| 14 | 3-Methylphenyl | Piperidin-2-one | 590 |
| 15 | Phenyl | Piperidin-2-one | >1000 |
| 16 | 4-Bromophenyl | Piperidin-2-one | >1000 |
| 17 | 2-Bromophenyl | Piperidin-2-one | 140 |
| 8 | 2-Bromo-4,5-dihydroxyphenyl | Piperidine | 3.7 |
| 21 | 2-Bromophenyl | Piperidine | 8.2 |
Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules. nih.govnih.gov The development of NAPE-PLD inhibitors is of significant interest for studying the roles of these lipids in various physiological processes. researchgate.net
In the development of pyrimidine-4-carboxamide (B1289416) inhibitors of NAPE-PLD, SAR studies led to the incorporation of a 3-phenylpiperidine (B1330008) moiety. nih.govnih.gov The optimization process started from a high-throughput screening hit and involved modifying three different regions of the molecule. nih.gov One of the most impactful modifications was the replacement of a flexible N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine. nih.govnih.gov This change alone resulted in a threefold increase in inhibitory potency. nih.govnih.gov
Further optimization, which involved replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine, led to a 10-fold increase in activity. nih.govacs.org The combination of these optimal substitutions resulted in the potent and selective inhibitor LEI-401 (pIC50 = 7.14), a nanomolar inhibitor with drug-like properties suitable for in vivo studies. nih.govnih.govacs.org The SAR studies indicated that while various cyclic phenethylamine (B48288) derivatives, including 2-benzylpyrrolidine, also improved activity, the (S)-3-phenylpiperidine was a key component of the most potent compounds discovered. nih.govacs.org
Table 2: SAR of Pyrimidine-4-Carboxamides as NAPE-PLD Inhibitors Data sourced from nih.govacs.org
| Compound | R2 Substituent | R3 Substituent | NAPE-PLD Inhibition pIC50 |
|---|---|---|---|
| HTS Hit (2) | N-methylphenethylamine | Morpholine | 6.09 |
| Analogue with Phenylpiperidine | (R/S)-3-Phenylpiperidine | Morpholine | ~6.57 (3-fold increase) |
| LEI-401 (1) | (S)-3-Phenylpiperidine | (S)-3-Hydroxypyrrolidine | 7.14 |
| 62 | 3-Phenylpiperidine | Dimethylamine | 6.39 |
| 63 | 2-Benzylpyrrolidine | Dimethylamine | 6.41 |
Anti-Hepatitis C Virus (HCV) Assembly Research
The Hepatitis C Virus (HCV) life cycle involves several stages, including viral entry, replication, and assembly, all of which are potential targets for antiviral therapies. nih.govoaepublish.com While many approved drugs target viral replication enzymes, the assembly phase remains an under-leveraged target. nih.govmdpi.com A high-throughput screen identified a 4-aminopiperidine (B84694) scaffold as a potent inhibitor of HCV proliferation, acting specifically by disrupting the assembly and release of infectious virions. nih.gov
The initial screening hit, a 4-aminopiperidine derivative (1 ), had an EC50 of 2.57 μM. nih.gov An extensive SAR campaign was undertaken to improve potency and drug-like properties. The structure was divided into several regions for systematic exploration. Modifications around the linker and phenyl ring (regions C and D) showed that different linkers and substitutions on the phenyl ring significantly impacted antiviral activity. For example, changing the substitution pattern on the D-phenyl ring and exploring different linkers led to analogs with improved potency and metabolic stability. nih.gov
The exploration of the piperidine ring itself also yielded important insights. The SAR campaign led to the identification of several derivatives with enhanced potency against HCV, reduced in vitro toxicity, and improved metabolic properties, demonstrating the value of the 4-aminopiperidine scaffold for developing novel anti-HCV assembly inhibitors. nih.gov
Table 3: SAR of 4-Aminopiperidine Derivatives as HCV Assembly Inhibitors Data sourced from nih.gov
| Compound | Modification Region | Description of Modification | EC50 (μM) | CC50 (μM) |
|---|---|---|---|---|
| 1 (Screening Hit) | - | Initial Hit | 2.57 | >20 |
| 2 | - | Initial Hit Analogue | 2.09 | >20 |
| 11 | Phenyl Ring B | 4-Cl substitution | 0.72 | 19.7 |
| 24 | Phenyl Ring B | 3,4-diCl substitution | 0.08 | 14.1 |
| 30 | Linker C / Phenyl Ring D | Modified linker and phenyl group | 0.13 | >20 |
Interaction with USP5 ZnF-UBD
Ubiquitin-specific protease 5 (USP5) is a deubiquitinase implicated in diseases such as cancer. biorxiv.orgresearchgate.net USP5 contains a zinc-finger ubiquitin-binding domain (ZnF-UBD) that is involved in the allosteric modulation of its catalytic activity. biorxiv.org Targeting this domain with small molecules offers a strategy to inhibit USP5.
A chemical series was identified that binds to the C-terminal ubiquitin-binding site within the USP5 ZnF-UBD. biorxiv.orgnih.gov SAR studies around this series revealed a preference for a 6-membered piperidine ring over 4, 5, or 7-membered rings. biorxiv.org Specifically, a compound containing a phenylpiperidine moiety (4 ) showed at least a 3-fold improved affinity for the USP5 ZnF-UBD compared to analogs with bicyclic ring systems like isoindoline (B1297411) or dihydroisoquinoline. biorxiv.org
Further exploration of the central aromatic core and its substituents led to more potent compounds. The addition of a fluorine group to the central phenyl ring (48 ) resulted in a 4-fold increase in potency for the USP5 ZnF-UBD compared to the parent compound 4 . biorxiv.org This enhanced affinity was attributed to hydrophobic interactions between the fluorine atom and a tryptophan residue (Trp209) in the binding pocket, a finding supported by co-crystal structures. biorxiv.org These systematic studies culminated in the identification of compound 64 , which binds to the USP5 ZnF-UBD with a KD of 2.8 μM and allosterically inhibits the enzyme's catalytic activity. biorxiv.org
Table 4: SAR of Ligands for USP5 ZnF-UBD Data sourced from biorxiv.org
| Compound | Core Ring System | Key Feature | Binding Affinity KD (μM) for USP5 ZnF-UBD |
|---|---|---|---|
| 4 | Phenylpiperidine | Base scaffold | 26 |
| 9 | Isoindoline | Bicyclic system | 88 |
| 10 | Dihydroisoquinoline | Bicyclic system | >100 |
| 11 | Azepane (7-membered) | Larger ring | >100 |
| 48 | Phenylpiperidine | Added fluorine on central ring | 6.9 |
| 64 | Phenylpiperidine | Optimized derivative | 2.8 |
Conformational Aspects and Stereoisomerism in SAR
The three-dimensional arrangement of atoms (stereochemistry) and the rotational freedom of bonds (conformation) in this compound derivatives play a critical role in their biological activity. Controlling these features is a key strategy in drug design.
Impact of Stereochemistry on Biological Activity
The specific stereoisomer of a drug candidate can determine its potency and efficacy, as biological targets are chiral and will interact differently with different enantiomers or diastereomers. nih.govsci-hub.se
This principle is clearly demonstrated in the development of inhibitors for both NAPE-PLD and FTase. In the case of NAPE-PLD inhibitors, combining an (S)-3-phenylpiperidine group at the R2 position with an (S)-3-hydroxypyrrolidine at the R3 position afforded the most potent compound, LEI-401 . acs.org This highlights that the specific stereochemistry of the phenylpiperidine ring, in conjunction with other chiral centers in the molecule, is crucial for optimal binding and inhibition.
Similarly, in the study of piperidine-based FTase inhibitors, potent compounds were synthesized as racemic mixtures. acs.org Subsequent optical resolution revealed that the (+)-enantiomers were significantly more potent inhibitors of the enzyme, indicating a clear stereochemical preference for the biological target. acs.org These examples underscore that a defined three-dimensional structure is often required for a molecule to fit precisely into the binding site of its target enzyme.
Conformational Restriction Studies
Reducing the conformational flexibility of a molecule can lock it into a more bioactive shape, thereby increasing its affinity for a target and improving its potency. This strategy is often employed in SAR studies.
A prominent example of this is seen in the development of NAPE-PLD inhibitors. nih.govnih.gov Researchers evaluated several cyclic derivatives of phenethylamine to study the effect of conformational restriction by reducing the number of rotatable bonds. nih.govacs.org The replacement of the flexible N-methylphenethylamine group in an early hit compound with a more rigid (S)-3-phenylpiperidine ring led to a threefold increase in inhibitory potency. nih.govnih.gov This improvement is attributed to the piperidine ring system constraining the molecule into a conformation that is more favorable for binding to the NAPE-PLD active site. This finding was a critical step in the optimization campaign that ultimately produced the potent inhibitor LEI-401. nih.gov
Scaffold Hopping and Bioisosteric Replacements in this compound Derivatives
Strategies for Core Structure Modification
Scaffold hopping involves the replacement of a central molecular core with a structurally different one while aiming to retain similar biological activity. uniroma1.it For the this compound scaffold, this can involve modifications to both the piperidine and the phenyl rings.
Bioisosteric Replacement of the Phenyl Ring: The phenyl group is a common motif in drug candidates but is often associated with metabolic liabilities, primarily through cytochrome P450 (CYP)-mediated oxidation, and can contribute to high lipophilicity, leading to poor solubility and non-specific binding. cambridgemedchemconsulting.comnih.gov A primary strategy is its replacement with various bioisosteres.
Heteroaromatic Rings: A prevalent strategy is the substitution of the phenyl ring with five- or six-membered heteroaromatic rings. cambridgemedchemconsulting.com Introducing nitrogen atoms into the aromatic system to form pyridyl, pyrimidinyl, or pyridazinyl bioisosteres can increase polarity and reduce susceptibility to oxidative metabolism. cambridgemedchemconsulting.comniper.gov.in Other common replacements include thiophene, furan, pyrazole (B372694), and thiazole (B1198619) rings. cambridgemedchemconsulting.com These changes can introduce new hydrogen bond donor or acceptor sites, potentially improving interaction with the biological target.
Saturated and Bridged Scaffolds: To decrease aromaticity (Fsp³) and improve properties like solubility, non-aromatic bioisosteres are increasingly utilized. nih.gov Examples include replacing the para-substituted phenyl ring with bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), or bridged piperidine (BP) moieties. nih.govresearchgate.net These rigid scaffolds maintain the geometric orientation of the substituents while significantly improving the physicochemical profile. nih.govresearchgate.net
Modification of the Piperidine Core: The piperidine ring itself can be the subject of scaffold hopping. While maintaining the crucial 3-amino group, the piperidine core can be replaced with other cyclic systems to alter conformational rigidity and basicity.
Ring Contraction/Expansion: Replacing the six-membered piperidine with a five-membered pyrrolidine (B122466) or a seven-membered azepane ring can alter the spatial arrangement of the substituents.
Introduction of Heteroatoms: Replacing a methylene (B1212753) group in the piperidine ring with an oxygen (to form a morpholine) or another nitrogen (to form a piperazine) can significantly impact polarity, solubility, and the potential for hydrogen bonding. blumberginstitute.org
Conformational Restriction: Introducing fused rings or bridging the piperidine structure can lock the molecule into a specific conformation. nih.gov This can lead to increased potency if the adopted conformation is the one required for optimal binding to the target. For instance, converting a flexible phenethylamine group into a more rigid 3-phenylpiperidine has been shown to improve potency by reducing the number of rotatable bonds. nih.gov
Impact on Physicochemical and Molecular Interaction Profiles
The modification of the this compound core through scaffold hopping and bioisosteric replacement has a profound impact on the molecule's properties.
Impact on Physicochemical Properties: The primary goals of these modifications are often to improve the "drug-like" properties of the molecule.
Lipophilicity and Solubility: Replacing a phenyl ring with a more polar heterocycle like pyridine (B92270) or pyrazole typically leads to a decrease in lipophilicity (measured as LogP or LogD) and an increase in aqueous solubility. cambridgemedchemconsulting.comnih.gov For example, the replacement of a phenyl ring with a pyridazine (B1198779) can reduce the LogP by as much as two log units. cambridgemedchemconsulting.com Saturated bioisosteres like bridged piperidines have also demonstrated a significant improvement in solubility compared to their phenyl counterparts. nih.gov
Metabolic Stability: Aromatic rings are often sites of metabolic attack. cambridgemedchemconsulting.com Introducing electron-deficient nitrogen atoms into the ring (e.g., creating a pyridyl or pyrimidinyl ring) makes the ring more resistant to CYP-mediated oxidation, thereby increasing metabolic stability and half-life. niper.gov.in
Basicity (pKa): Modifications to the piperidine ring, such as the introduction of fluorine atoms, can decrease the basicity (pKa) of the 3-amino group. researchgate.net The relative stereochemistry of the substituents can also influence the pKa through conformational changes. researchgate.net
| Modification Strategy | Example Replacement | Impact on Lipophilicity (LogP) | Impact on Aqueous Solubility | Impact on Metabolic Stability |
|---|---|---|---|---|
| Phenyl to Heteroaromatic | Phenyl → Pyridyl | Decrease | Increase | Increase |
| Phenyl to Heteroaromatic | Phenyl → Pyrazole | Decrease | Increase | Increase |
| Phenyl to Saturated Bioisostere | Phenyl → Bicyclo[1.1.1]pentane | Significant Decrease | Significant Increase | Increase |
| Piperidine Core Modification | Piperidine → Morpholine | Decrease | Increase | Variable |
Impact on Molecular Interaction Profiles: The ultimate goal of these structural changes is to maintain or improve the desired biological activity.
Pharmacophore Preservation: Successful scaffold hopping relies on preserving the key pharmacophoric elements—the essential features and their spatial arrangement required for binding to the biological target. uniroma1.it For this compound derivatives, this means maintaining the relative positions of the amino group, the aromatic ring (or its replacement), and any other crucial substituents.
Conformational Control and Selectivity: By making the scaffold more rigid, such as by using a bridged ring system, the molecule is locked into a more defined shape. nih.gov This can lead to higher affinity if the preferred conformation for binding is achieved. It can also enhance selectivity, as a rigid molecule is less likely to fit into the binding sites of off-target proteins. uniroma1.it In some cases, even subtle changes, like the introduction of electron-withdrawing groups on the phenyl ring, can influence selectivity for the intended target over other receptors. acs.org
| Modification | Example | Potential Impact on Molecular Interactions |
|---|---|---|
| Phenyl to Pyridyl/Pyrimidinyl | Introduction of ring nitrogen | Adds a hydrogen bond acceptor, potentially increasing affinity. Can alter π-stacking interactions. |
| Phenyl to Pyrazole/Triazole | Introduction of N-H and/or ring nitrogens | Can introduce both hydrogen bond donor and acceptor capabilities. |
| Conformational Restriction | Replacement of phenethylamine with 3-phenylpiperidine | Reduces conformational flexibility, potentially increasing binding affinity and selectivity by locking in the active conformation. |
| Piperidine to Pyrrolidine | Ring contraction | Alters the distance and angle between the amine and the phenyl-replacement group, which could improve or disrupt optimal binding. |
Biological and Pharmacological Research: Molecular Mechanisms of Action in Vitro/in Silico
Receptor Binding and Ligand-Target Interactions
The interaction of 4-phenylpiperidine (B165713) derivatives with specific receptors is a cornerstone of their pharmacological activity. Molecular-level studies have provided detailed insights into how these ligands bind to their targets, leading to agonism or antagonism.
Studies on μ-Opioid Receptor (MOR) Binding Affinity
The 4-phenylpiperidine framework is the foundational structure for a variety of opioid analgesics. wikipedia.org Compounds based on this scaffold have been shown to be potent agonists of the μ-opioid receptor (MOR). researchgate.net In silico and crystallographic studies reveal that a key interaction for binding is the formation of a salt bridge between the protonated amine of the piperidine (B6355638) ring and the negatively charged side chain of the highly conserved Aspartate 147 (Asp147) residue within the receptor's binding pocket. nih.gov This electrostatic interaction is critical for anchoring the ligand and initiating the conformational changes required for receptor activation.
The affinity of these compounds for the MOR can be quantified by their inhibition constant (Kᵢ), with lower values indicating stronger binding. The binding affinities of several fentanyl analogs, which are based on the 4-phenylpiperidine structure, have been well-characterized, demonstrating the high-affinity interactions achievable with this scaffold. nih.gov
| Compound | μ-Opioid Receptor Binding Affinity (Kᵢ) | Reference |
|---|---|---|
| Fentanyl | 1.2 - 1.4 nM | nih.gov |
| Carfentanil | 0.22 nM | nih.gov |
| Lofentanil | Sub-nanomolar | nih.gov |
| AT-076 (trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivative) | 1.67 nM | acs.org |
Investigation of Neurokinin Receptor Antagonism (e.g., NK1) in Animal Models (Molecular Interaction Focus)
Derivatives of 4-phenylpiperidine have been developed as potent and selective antagonists for the neurokinin-1 (NK1) receptor, which is the primary receptor for the neuropeptide Substance P. nih.govnih.gov The molecular interactions underpinning this antagonism have been elucidated through structural and mutational analyses. These studies indicate that piperidine-containing antagonists occupy a hydrophobic pocket within the transmembrane helices of the NK1 receptor. mdpi.com
Key intermolecular interactions have been identified between the antagonist and specific amino acid residues of the receptor. These critical contact points include residues such as Gln165, His197, His265, and Phe268. mdpi.com Furthermore, a common feature of high-affinity NK1 antagonists is the presence of an intramolecular face-to-face π–π stacking interaction between two aromatic rings within the ligand's structure, which is believed to stabilize the bioactive conformation required for optimal receptor binding. wikipedia.org The basic nitrogen of the piperidine ring is also thought to play a crucial role by interacting with an ion pair site on the receptor. wikipedia.org
Enzyme Inhibition and Modulation of Biological Pathways
Beyond direct receptor interaction, 4-phenylpiperidine-based compounds can exert their effects by inhibiting key enzymes, thereby modulating critical biological pathways involved in disease.
Inhibition Mechanisms of PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that is overexpressed in various cancers and has become a significant therapeutic target. nih.govbenthamdirect.com Small molecule inhibitors have been developed to target its activity through several distinct molecular mechanisms. patsnap.com These mechanisms include:
Substrate-Competitive Inhibition : Some inhibitors bind to the active site of PRMT5, directly competing with the protein substrate for access to the catalytic machinery. researchgate.net
Cofactor-Competitive Inhibition : Another class of inhibitors functions by binding to the S-adenosylmethionine (SAM) binding site, preventing the cofactor from delivering its methyl group. patsnap.comresearchgate.net
Protein-Protein Interaction (PPI) Inhibition : PRMT5 requires interaction with a cofactor protein, MEP50, to be active. A novel inhibitory strategy involves small molecules that bind at the interface between PRMT5 and MEP50, disrupting this crucial protein-protein interaction and thereby preventing enzyme function. nih.gov
| Inhibition Mechanism | Molecular Action | Reference |
|---|---|---|
| Substrate-Competitive | Blocks the protein substrate from binding to the PRMT5 active site. | researchgate.net |
| Cofactor-Competitive (SAM-Competitive) | Binds to the SAM pocket, preventing methyl group transfer. | patsnap.com |
| Protein-Protein Interaction (PPI) Inhibition | Disrupts the essential interaction between PRMT5 and its cofactor MEP50. | nih.gov |
Antileishmanial Activity via Parasitic Enzyme Interaction
Leishmaniasis is a parasitic disease for which new therapeutic agents are needed. Research has shown that compounds featuring piperidine and other heterocyclic scaffolds possess antileishmanial activity. nih.gov While direct studies on 4-phenylpiperidin-3-amine are limited, in silico and in vitro investigations of related compounds suggest that their mechanism of action involves the inhibition of essential parasitic enzymes. mdpi.com
Potential enzyme targets in Leishmania species include pteridine (B1203161) reductase 1 (PTR1) and cysteine peptidases (e.g., CPA). mdpi.commdpi.com These enzymes are critical for the parasite's survival, involved in processes such as nutrient acquisition and evasion of the host immune system. mdpi.com Molecular docking studies suggest that N,N'-substituted diamine derivatives can establish strong interactions within the active sites of these enzymes through hydrogen bonding and hydrophobic interactions, leading to their inhibition and subsequent parasite death. mdpi.com
Cellular Mechanism Studies of Anticancer Activity (Apoptosis, Cell Cycle Arrest)
The piperidine nucleus is a key feature in many compounds investigated for their anticancer properties. scilit.comresearchgate.net The molecular mechanisms underlying this activity often involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest). researchgate.net
Studies on various cancer cell lines have demonstrated that piperidine derivatives can trigger apoptosis by activating key signaling pathways such as the JNK/p38 MAPK pathway and disrupting mitochondrial function. scilit.comnih.gov This often involves the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2). researchgate.net Concurrently, these compounds can cause cell cycle arrest at different phases, such as G1 or G2/M, preventing cancer cell proliferation. researchgate.netnih.gov This is achieved by modulating the activity of crucial cell cycle-regulating proteins like cyclin-dependent kinases (CDKs). nih.gov
| Compound Class/Derivative | Cancer Cell Line(s) | Observed Cellular Mechanism | Key Molecular Pathway/Target | Reference |
|---|---|---|---|---|
| Piperine (Piperidine alkaloid) | Prostate (PC-3), Ovarian (OVCAR-3) | Apoptosis, G2/M Cell Cycle Arrest | PI3K/Akt, JNK/p38 MAPK | nih.gov |
| Highly functionalized piperidines | Prostate (PC-3), Renal (786-0) | Antiproliferative activity, DNA intercalation | Neutralization of Reactive Oxygen Species (ROS) | nih.gov |
| Isatin-piperidine conjugates | Breast (MCF-7), Cervical (HeLa) | Cytotoxicity, Cell Proliferation Prevention | Induction of Apoptosis | researchgate.net |
Molecular Basis of Biological Activity
Mechanistic Investigations of Compound-Target Interactions
The molecular basis for the anti-HCV activity of the 4-aminopiperidine (B84694) class of compounds, including this compound, is rooted in their ability to interfere with the subcellular localization of a key viral structural protein. The assembly of an HCV virion is a complex process that critically depends on the trafficking of the HCV core protein to the surface of cytoplasmic lipid droplets. nih.govnih.govfrontiersin.org This is where the encapsidation of the viral RNA genome is thought to be initiated. frontiersin.org
Mechanistic studies indicate that the 4AP scaffold does not act on the viral replication enzymes but rather on a component of the assembly process. nih.gov The primary evidence for this mechanism comes from immunofluorescence microscopy studies, which have shown that treatment with a representative 4AP compound leads to a significant reduction in the colocalization of the HCV core protein with lipid droplets within the host cell. nih.gov This suggests that the compound may interact with a host or viral factor that is essential for the transport of the core protein to these lipid droplet-associated assembly sites.
While the precise molecular target of this compound has not been definitively identified, the current evidence points towards an interruption of the interaction between the HCV core protein and its localization machinery. nih.govnih.gov This disruption of protein trafficking is the key event that underlies the observed inhibition of viral assembly.
Cellular Pathway Modulation Studies in vitro
The antiviral action of this compound and its analogs modulates a specific cellular pathway that is co-opted by HCV for its propagation. The assembly and release of HCV are intricately linked to the host cell's lipid metabolism, particularly the synthesis and secretion of very-low-density lipoproteins (VLDL). nih.govnih.govnih.gov By preventing the HCV core protein from localizing to cytoplasmic lipid droplets, these compounds effectively uncouple the viral assembly process from this essential host pathway. nih.gov
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These ab initio techniques offer insights into the molecule's stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule.
For derivatives of the 4-phenylpiperidine (B165713) framework, such as the CHP compound, ground state geometry optimization has been performed using the DFT-B3LYP/6-31G(d) basis set. researchgate.net This specific combination of the B3LYP functional and the 6-31G(d) basis set is noted for its balanced performance in accurately capturing molecular properties for organic molecules while maintaining computational efficiency. icm.edu.pl The inclusion of diffuse functions, denoted by (d), is particularly advantageous for describing electronic correlation in molecules containing polar bonds or lone pairs. icm.edu.pl This process is crucial as the optimized molecular structure is the foundation for subsequent calculations of other molecular properties.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic properties and chemical reactivity. tandfonline.com The HOMO energy level relates to a molecule's capacity to donate electrons, while the LUMO energy level indicates its ability to accept electrons. usb.ac.ir The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A larger energy gap suggests high stability and low chemical reactivity, whereas a smaller gap implies a more reactive and polarizable molecule. icm.edu.plnih.gov
For the CHP derivative, the HOMO and LUMO energy levels were calculated using the DFT-B3LYP/6-31G(d) method. researchgate.net The analysis revealed that the π-orbital electron cloud for both HOMO and LUMO is predominantly distributed over the pyrazole (B372694) carbaldehyde portion of the molecule. icm.edu.pl From the HOMO and LUMO energy values, several global chemical reactivity descriptors were calculated to further quantify the molecule's reactivity profile. researchgate.neticm.edu.pl
| Global Reactivity Descriptor | Calculated Value (eV) for CHP Derivative icm.edu.pl | Formula |
|---|---|---|
| HOMO Energy (EHOMO) | -5.428 | - |
| LUMO Energy (ELUMO) | -1.326 | - |
| Ionization Potential (IP) | 5.428 | IP = -EHOMO |
| Electron Affinity (EA) | 1.326 | EA = -ELUMO |
| Energy Gap (ΔE) | 4.102 | ΔE = ELUMO - EHOMO |
| Chemical Hardness (η) | 2.307 | η = (IP - EA) / 2 |
| Electronegativity (χ) | 3.824 | χ = (IP + EA) / 2 |
| Chemical Potential (μ) | -3.824 | μ = -χ |
| Chemical Softness (S) | 0.217 | S = 1 / (2η) |
| Electrophilicity Index (ω) | 3.169 | ω = μ2 / (2η) |
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. tandfonline.com The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. researchgate.net Typically, red and yellow regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas) and are prone to nucleophilic attack. researchgate.netresearchgate.net Green areas denote regions of neutral potential. tandfonline.comresearchgate.net
In studies of piperidin-4-one derivatives, MEP diagrams show that the oxygen atom of the carbonyl group is the most electronegative region (red), making it a likely site for electrophilic interaction. tandfonline.com Conversely, nitrogen atoms within heterocyclic rings often appear as more electropositive regions (blue), indicating them as possible sites for nucleophilic reactions. tandfonline.com This analysis helps in understanding the reactive behavior of the molecule in biological systems.
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is extensively used in drug design to understand the binding mechanisms and affinities of potential drug candidates with their biological targets.
In silico docking studies have been conducted on 4-phenylpiperidine derivatives to evaluate their binding interactions with several key protein targets. researchgate.net
DNA Gyrase : This enzyme is a validated target for antibacterial drugs. mdpi.com The CHP derivative demonstrated a binding energy of -9.3 Kcal/mol with Staphylococcus aureus DNA gyrase. researchgate.net The docking analysis revealed interactions with key amino acid residues, including a hydrogen bond with ASP437 and a π-donor hydrogen bond with LYS60, supplemented by van der Waals forces with nearby residues. researchgate.net
Lanosterol 14 α-demethylase : This enzyme is a critical target for antifungal agents. nih.gov The CHP derivative showed a superior binding energy of –9.3 Kcal/mol with Saccharomyces cerevisiae Lanosterol 14 α-demethylase, compared to the standard drug Fluconazole (–7.1 Kcal/mol). researchgate.net The binding was stabilized by a hydrogen bond with GLN150, π-σ interactions with LEU147, TYR140, and VAL138, and a π-π T-shaped interaction with PHE236. researchgate.net
KEAP1-NRF2 : The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a crucial regulator of cellular defense against oxidative stress, making it an important therapeutic target. mdpi.comnih.gov In silico studies have been performed to assess the interaction of 4-phenylpiperidine derivatives with the KEAP1-NRF2 system, indicating potential therapeutic relevance. researchgate.net Docking studies with other inhibitors against the Kelch domain of KEAP1 aim to disrupt its interaction with NRF2, thereby activating antioxidant responses. mdpi.comchemrxiv.org
Antibacterial Protease : Various proteases are essential for bacterial survival, making them attractive targets for new antibiotics. Molecular docking studies on piperidin-4-one derivatives have revealed efficient interactions with antibacterial proteases. tandfonline.com For instance, docking of novel metronidazole derivatives into the active site of S. aureus tyrosyl-tRNA synthetase has been used to determine their probable binding modes and antibacterial potential. nih.gov
| Target Protein | Ligand | Binding Energy (Kcal/mol) | Reference Drug | Reference Drug Binding Energy (Kcal/mol) |
|---|---|---|---|---|
| S. aureus DNA Gyrase | CHP Derivative | -9.3 researchgate.net | - | - |
| S. cerevisiae Lanosterol 14 α-demethylase | CHP Derivative | -9.3 researchgate.net | Fluconazole | -7.1 researchgate.net |
Simulations for Receptor-Ligand Interactions
Molecular simulations are powerful tools for elucidating the dynamic interactions between a ligand and its receptor at an atomic level. For derivatives of the 4-phenylpiperidine scaffold, techniques like molecular docking and molecular dynamics (MD) simulations have been pivotal in understanding their binding modes with various receptors.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For instance, docking studies on 4-phenylpiperidine derivatives have been used to investigate their interactions with targets such as the µ-opioid receptor, dopamine D2 receptors, and sigma receptors. rsc.orgtandfonline.comgu.senih.gov These studies often reveal key amino acid residues within the receptor's binding pocket that are crucial for affinity and selectivity. For example, interactions like hydrogen bonds with specific residues (e.g., Q124, D147, Y148) and π-π stacking with aromatic residues (e.g., W133, W318, H297) in the µ-opioid receptor have been identified for various 4-phenylpiperidine analogs. tandfonline.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic picture of the receptor-ligand complex, revealing the stability of the binding pose and the conformational changes that may occur over time. MD simulations have been employed to study piperidine-based ligands, confirming the stability of interactions identified through docking and highlighting the role of specific amino acid residues in maintaining the ligand's position within the binding site. rsc.orgresearchgate.net These simulations can also help in understanding the subtle differences in binding that account for a compound acting as an agonist versus an antagonist. d-nb.info
The insights from these simulations are critical for structure-based drug design, allowing researchers to rationally modify the 4-phenylpiperidine scaffold to enhance binding affinity and selectivity for a desired target.
In Silico Approaches for Structure-Activity Relationship Prediction
In silico methods are essential for predicting how modifications to a chemical structure will affect its biological activity, thereby streamlining the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of piperidine (B6355638) and 4-phenylpiperidine, numerous QSAR studies have been conducted to guide the synthesis of more potent and selective molecules. researchgate.nettandfonline.comnih.govnih.gov
These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors that quantify various physicochemical properties of the molecules (e.g., steric, electronic, hydrophobic). For example, a nonlinear QSAR study on a series of 4-phenylpiperidine derivatives acting as mu-opioid agonists utilized a neural network approach. nih.gov The model correlated the analgesic activities of 38 compounds with four selected molecular descriptors, demonstrating its predictive power by validating it with an external test set. nih.gov
Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to piperidine derivatives targeting enzymes like Anaplastic Lymphoma Kinase (ALK). researchgate.net These models provide 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, or hydrophobic properties would likely lead to an increase or decrease in activity, offering a clear roadmap for structural optimization. researchgate.net
Below is an interactive table summarizing key parameters from representative QSAR studies on piperidine derivatives.
| Study Focus | QSAR Method | No. of Compounds | Key Statistical Parameters | Predictive Insight |
| ALK Inhibitors | CoMFA, CoMSIA | 36 | q² = 0.715, r²_pred = 0.744 (CoMFA) | Importance of steric, electrostatic, and hydrophobic fields for potency. researchgate.net |
| Mu-Opioid Agonists | Neural Network | 38 (training), 5 (test) | Not specified | Correlated analgesic activity with four key molecular descriptors. nih.gov |
| Cardiotoxicity | Monte Carlo Optimization | Not specified | r²_validation = 0.90–0.94 | Predicted cardiotoxicity based on hybrid optimal descriptors. nih.gov |
| Akt1 Inhibitors | GA-MLR | 110 | Not specified | Used 3D and 2D autocorrelation descriptors to model inhibitory activity. tandfonline.comnih.gov |
Table 1: Representative QSAR studies on piperidine-based compounds. (q²: cross-validated correlation coefficient; r²_pred: predictive correlation coefficient for the external test set; GA-MLR: Genetic Algorithm-Multiple Linear Regression)
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net This approach is often used in the early stages of drug discovery to narrow down the number of compounds that need to be synthesized and tested experimentally.
For scaffolds like piperidine, virtual screening can be performed in two primary ways:
Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target receptor. A library of compounds is docked into the receptor's binding site, and molecules are ranked based on their predicted binding affinity or "docking score." youtube.com
Ligand-Based Virtual Screening (LBVS): When the receptor structure is unknown, a model (pharmacophore) is built based on the key structural features of known active ligands. semanticscholar.org This pharmacophore is then used to search libraries for molecules that possess these same features in the correct 3D arrangement.
Following the identification of initial "hits" from virtual screening, focused libraries of related compounds are often designed to explore the structure-activity relationship around the hit molecule. nih.gov For example, a group-based QSAR model developed for piperidine-derived compounds was used to create a combinatorial library of new molecules with predicted activity. researchgate.net These newly designed molecules were then docked to their target, and the top-scoring compounds were selected for further investigation, demonstrating a seamless integration of QSAR, library design, and virtual screening. researchgate.net Commercially available libraries from vendors like Enamine and MolPort, containing millions to billions of compounds, are frequently used for these large-scale in silico screening campaigns. schrodinger.com
Advanced Analytical Characterization in Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Both ¹H-NMR and ¹³C-NMR are utilized to provide a detailed atom-by-atom map of the 4-Phenylpiperidin-3-amine molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the piperidine (B6355638) ring.
Aromatic Region (δ 7.1-7.4 ppm): The protons on the phenyl group at the C4 position typically appear as a multiplet in this region.
Piperidine Ring Protons (δ 1.5-3.5 ppm): The protons on the piperidine ring are diastereotopic due to the stereocenter at C3, leading to complex splitting patterns. The proton at C3 (methine proton), adjacent to the amino group, would likely appear as a multiplet around δ 2.8-3.2 ppm. The protons at C2, C5, and C6, adjacent to the ring nitrogen, would be found in the range of δ 2.5-3.5 ppm. The protons at C4 and the remaining piperidine positions would resonate at higher fields (upfield), approximately δ 1.5-2.2 ppm.
Amine Protons (-NH and -NH₂): The signals for the protons of the primary amine (at C3) and the secondary amine (ring nitrogen) are often broad and their chemical shifts can vary (typically δ 1.0-3.0 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
Aromatic Carbons (δ 125-145 ppm): The six carbons of the phenyl ring will produce signals in this characteristic downfield region. The carbon atom attached to the piperidine ring (ipso-carbon) would be at the lower field end of this range.
Piperidine Ring Carbons (δ 25-60 ppm): The carbons of the piperidine ring resonate in the aliphatic region. The C3 carbon, bearing the amino group, is expected around δ 50-55 ppm. The C4 carbon, attached to the phenyl group, would be in a similar range. The carbons adjacent to the ring nitrogen (C2 and C6) would appear around δ 45-55 ppm, while the C5 carbon would be found further upfield.
Table 8.1: Predicted NMR Spectral Data for this compound
| Atom | ¹H-NMR Predicted Chemical Shift (δ ppm) | ¹³C-NMR Predicted Chemical Shift (δ ppm) |
| Phenyl Protons | 7.1 - 7.4 (m, 5H) | 125.0 - 129.0 |
| C-ipso (Phenyl) | - | ~145.0 |
| H-3 (CH-NH₂) | ~2.8 - 3.2 (m, 1H) | ~50 - 55 |
| H-4 (CH-Ph) | ~2.5 - 2.9 (m, 1H) | ~40 - 45 |
| H-2, H-6 (CH₂-NH) | ~2.5 - 3.5 (m, 4H) | ~45 - 55 |
| H-5 (CH₂) | ~1.5 - 2.2 (m, 2H) | ~25 - 35 |
| NH (ring) | Variable (br s, 1H) | - |
| NH₂ (amine) | Variable (br s, 2H) | - |
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would display characteristic bands confirming its key structural features.
N-H Stretching: The presence of both primary and secondary amine groups gives rise to characteristic absorptions in the 3300-3500 cm⁻¹ region. The primary amine (-NH₂) at C3 is expected to show two distinct, medium-intensity bands (one for asymmetric and one for symmetric stretching), while the secondary amine within the piperidine ring (-NH-) will show a single, weaker band in the same region.
C-H Stretching: Aromatic C-H stretching vibrations from the phenyl group are typically observed as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the piperidine ring appears as stronger bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).
N-H Bending: The primary amine group exhibits a characteristic scissoring (bending) vibration, which appears as a medium to strong band in the range of 1590-1650 cm⁻¹.
C=C Stretching: Aromatic C=C bond stretching within the phenyl ring gives rise to several medium to weak absorptions in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching vibrations for the C-N bonds of the aliphatic amine are typically found in the 1020-1250 cm⁻¹ region.
Table 8.2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Medium |
| Secondary Amine (R₂NH) | N-H Stretch | 3300 - 3500 (one band) | Weak-Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak-Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |
| Primary Amine (R-NH₂) | N-H Bend | 1590 - 1650 | Medium-Strong |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Weak |
| Aliphatic C-N | C-N Stretch | 1020 - 1250 | Medium |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₁H₁₆N₂), the calculated molecular weight is approximately 176.26 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be observed at m/z = 176. Due to the presence of two nitrogen atoms, this peak adheres to the nitrogen rule (an odd molecular weight for an odd number of nitrogen atoms).
The fragmentation of this compound is primarily driven by the presence of the amine groups, which direct cleavage of adjacent carbon-carbon bonds (α-cleavage). Key fragmentation pathways would include:
Loss of an ethylamine (B1201723) radical: Cleavage of the C2-C3 and C4-C5 bonds could lead to the loss of a C₂H₅N radical, resulting in a fragment ion.
Loss of a phenyl group: Cleavage of the bond between the piperidine ring and the phenyl group can result in a fragment at m/z 99 (piperidine-3-amine fragment) and a phenyl radical (m/z 77).
Alpha-Cleavage next to the ring nitrogen: Cleavage of the C2-C3 or C5-C6 bonds can lead to the formation of stable iminium ions.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) would provide even more detailed structural information by allowing for the selection of the molecular ion (m/z 177, [M+H]⁺ in positive ion mode) and its subsequent fragmentation to produce a characteristic daughter ion spectrum.
Table 8.3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 176 | [C₁₁H₁₆N₂]⁺• (Molecular Ion) | Initial Ionization |
| 175 | [M-H]⁺ | Loss of a hydrogen radical |
| 99 | [C₅H₁₁N₂]⁺ | Loss of phenyl radical (C₆H₅•) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Chromatographic Methods for Purity and Stereochemical Validation
Chromatographic techniques are essential for separating this compound from any impurities, starting materials, or byproducts, thereby allowing for accurate purity assessment. Furthermore, as the molecule is chiral, specialized chromatographic methods are required to separate its enantiomers and determine its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed for a compound like this compound.
A typical setup would involve:
Stationary Phase: A C18 (octadecylsilyl) silica (B1680970) gel column.
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.
Detection: A UV detector, monitoring at a wavelength where the phenyl group absorbs strongly (e.g., ~254 nm).
The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A purity level of >98% is often required for research applications.
The presence of a stereocenter at the C3 position means that this compound exists as a pair of enantiomers. Chiral chromatography is necessary to separate and quantify these enantiomers. Chiral HPLC is the most common technique for this purpose.
Given the structural similarity to piperidin-3-amine, a successful method would likely involve:
Pre-column Derivatization: The amine may not possess a strong enough chromophore for sensitive UV detection and may interact poorly with the chiral stationary phase. Derivatization with an agent like p-toluenesulfonyl chloride introduces a chromophore and creates diastereomeric derivatives that are more easily separated. google.com
Chiral Stationary Phase (CSP): Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® AD-H), are highly effective for separating a wide range of chiral compounds, including amine derivatives. google.com
Mobile Phase: A polar organic mobile phase, such as ethanol (B145695) containing a small amount of an amine modifier (e.g., diethylamine) to improve peak shape, is often used. google.com
Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 228 nm for a tosyl group). google.com
The enantiomeric purity, or enantiomeric excess (ee), is calculated from the relative peak areas of the two separated enantiomers in the chromatogram. A resolution factor (Rs) greater than 1.5 between the two enantiomeric peaks is typically desired for accurate quantification.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the most definitive method for determining the absolute configuration of chiral molecules in their solid state. nih.govnih.gov The technique relies on the anomalous diffraction of X-rays by the electrons of the atoms within a crystal. mit.edu This phenomenon results in measurable differences between the intensities of Bijvoet pairs (reflections from crystal planes hkl and -h-k-l), which can be used to establish the absolute structure of a non-centrosymmetric crystal. nih.gov
While historically the presence of heavy atoms like bromine or sulfur was necessary to produce a sufficiently strong anomalous scattering signal, modern advancements in detectors, X-ray sources, and analytical methods have made it possible to determine the absolute configuration of molecules containing only lighter atoms, such as oxygen. mit.edu
In the context of piperidine-containing compounds, systematic studies using single-crystal X-ray crystallography have been successfully employed to determine the molecular structure and absolute configuration of enantiomers. For instance, research on chiral 3-(piperidin-3-yl)-1H-indole derivatives utilized this method to elucidate the absolute configuration of various enantiomeric pairs. nih.gov The process involves solving the crystal structure and refining the data, with the absolute configuration often being determined using statistical tools like the Flack parameter. nih.gov This approach provides unequivocal proof of the spatial arrangement of substituents around the chiral centers, which is fundamental for understanding the molecule's interaction with other chiral systems, such as biological receptors.
Vibrational Circular Dichroism (VCD) for Stereochemical Assignment
Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique used to determine the stereochemical assignment of chiral molecules in solution. researchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during its vibrational transitions. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including the absolute configuration of its stereocenters and its conformational preferences in solution. researchgate.net
The combination of experimental VCD spectra with quantum-chemical calculations has become an efficient and reliable tool for assigning absolute configurations. researchgate.net The process typically involves:
Performing a thorough conformational analysis of the target molecule.
Calculating the theoretical VCD and IR absorption spectra for the most stable conformers of a chosen enantiomer (e.g., the R- or S-enantiomer).
Comparing the calculated spectrum with the experimentally measured spectrum.
A good match between the experimental spectrum and the calculated spectrum for a specific enantiomer allows for the unambiguous assignment of the molecule's absolute configuration. mdpi.com This method has been successfully applied to study the solution structures of piperidine derivatives, such as (3R,4S)-4-(4-fluorophenyl)-3-hydroxylmethyl-1-methylpiperidine, providing insights into their geometry and the subtle spectral variations caused by factors like intermolecular aggregation. researchgate.net VCD is particularly valuable as it provides structural information in the solution phase, which is often more biologically relevant than the solid-state structure determined by X-ray crystallography.
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification strategy employed to improve the analytical characteristics of a target molecule. For a compound like this compound, which possesses a primary amine group, derivatization can enhance ionization efficiency, improve chromatographic separation, and increase detection sensitivity in various analytical platforms.
Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI IMS) is a technique used to visualize the spatial distribution of molecules directly in tissue sections. d-nb.info However, the detection of endogenous amine-containing small molecules, such as neurotransmitters and their metabolites, can be challenging due to poor ionization or signal suppression from the complex tissue environment. nih.govnih.gov
On-tissue chemical derivatization (OTCD) addresses these challenges by modifying the target amines to improve their sensitivity and specificity. nih.govresearchgate.net A common strategy involves reacting the primary amine moiety with a derivatizing agent to form a more readily ionizable product. For example, 4-hydroxy-3-methoxycinnamaldehyde (B191438) (coniferyl aldehyde, CA) can be applied to a tissue section, where it reacts with primary amines to form a stable Schiff base. nih.govnih.gov This derivatization offers several advantages:
Increased Sensitivity: The derivatized molecule often has a higher ionization efficiency in positive-ion mode MALDI.
Improved Specificity: The derivatization is selective for primary amines, reducing the complexity of the mass spectrum.
Mass Shift: The addition of the derivatization tag shifts the mass of the analyte to a higher m/z range, moving it away from potential interferences from the MALDI matrix or endogenous background ions. researchgate.net
This approach allows for the confident identification and spatial mapping of amine-containing compounds within tissues, providing valuable insights into their biological roles and distribution. nih.gov
In chromatographic techniques like liquid chromatography (LC) and supercritical fluid chromatography (SFC) coupled with mass spectrometry (MS), the detection of certain classes of molecules can be limited by poor ionization. rowan.edunih.gov Chemical derivatization can be employed to tag analytes with a group that has a high proton affinity, thereby significantly enhancing their signal in positive-ion mode electrospray ionization (ESI). nsf.gov
A notable example is the use of N-(4-aminophenyl)piperidine as a derivatization reagent to improve the detection of organic acids. nih.govresearchgate.net While this involves using a piperidine derivative to tag other molecules, the principle is directly relevant to enhancing the detection of compounds containing specific functional groups. In this case, the piperidine-containing tag enhances the ability of the analyte to be protonated, leading to a dramatic increase in signal intensity. nsf.gov
Studies have shown that this derivatization strategy can lead to substantial improvements in detection limits, often by orders of magnitude. rowan.edunih.gov For instance, the derivatization of various organic acids with N-(4-aminophenyl)piperidine resulted in improvements in detection limits ranging from 25- to 2100-fold when analyzed by SFC-MS. researchgate.net This allowed for the detection of compounds that were previously undetectable in their native, underivatized form. rowan.edu
Table 1: Improvement in Detection Limits of Organic Acids after Derivatization with N-(4-aminophenyl)piperidine for SFC-MS Analysis nih.govresearchgate.net
| Compound | Native Detection Limit (ppb) | Derivatized Detection Limit (ppb) | Fold Improvement |
|---|---|---|---|
| Lactic Acid | 1000 | 2.5 | 400 |
| Succinic Acid | 25 | 1.0 | 25 |
| Malic Acid | 1050 | 0.5 | 2100 |
| Citric Acid | Undetectable | 1.0 | N/A |
This strategy effectively overcomes the challenges associated with poor sensitivity in negative ionization mode, which is typically required for underivatized acids, by converting the analyte for highly sensitive detection in positive-ion mode. nih.gov
Retrosynthetic Analysis for 4 Phenylpiperidin 3 Amine and Its Analogues
Fundamental Principles of Retrosynthetic Analysis
The foundation of retrosynthetic analysis lies in a set of logical operations that simplify a complex target molecule into a series of smaller, more manageable precursors. fiveable.me This process continues until readily available starting materials are identified. ias.ac.in
Disconnection Approach (One-Group, Two-Group, Illogical)
The primary operation in retrosynthesis is the "disconnection," an imaginary cleavage of a bond that corresponds to the reverse of a known chemical reaction. ias.ac.in These disconnections are categorized based on the number of functional groups involved.
One-Group Disconnections: These involve breaking a bond connected to a single functional group. For carbon-heteroatom (C-X) bonds, such as those in amines or alcohols, the disconnection typically yields a carbocationic synthon and a nucleophilic heteroatom. scribd.com For instance, a C-N bond in an amine can be disconnected to suggest a synthesis via alkylation of a smaller amine.
Two-Group Disconnections: When two functional groups are present in a specific relationship (e.g., 1,3- or 1,5-), they can guide the disconnection strategy. scitepress.org For example, a 1,3-dioxygenated pattern, like a β-hydroxy carbonyl, can be disconnected to reveal an aldol (B89426) reaction between an enolate and a carbonyl compound. youtube.com This approach is powerful because it simplifies the carbon skeleton significantly in a single step.
Illogical Disconnections: Occasionally, a disconnection generates synthons with charge polarities opposite to what is considered "natural" or logical based on the functional groups present. researchgate.net These are termed illogical disconnections. scribd.com A more unconventional form of this strategy involves forming a bond rather than breaking one to simplify the structure, such as converting a dialdehyde (B1249045) into a cyclohexene (B86901) via a retro-ozonolysis step. airitilibrary.comscitepress.org
Functional Group Interconversion (FGI) in Retrosynthesis
Functional Group Interconversion (FGI) is the process of converting one functional group into another to facilitate a disconnection that may not have been initially possible. ias.ac.in FGI does not simplify the carbon skeleton but enables more effective disconnection strategies. airitilibrary.com For example, if a direct disconnection of an amine is problematic, the amine can be retrosynthetically converted into a less reactive amide or an imine, which can then be more readily disconnected. almerja.com Common FGI transformations include oxidation, reduction, and substitution. fiveable.me
Strategic Planning in Retrosynthesis
Effective retrosynthesis involves more than just applying individual disconnections; it requires strategic planning to devise the most efficient and practical synthetic route.
Target Molecule Simplification
The primary goal of retrosynthesis is the simplification of the target molecule's structure. e3s-conferences.orgnih.gov This is achieved by progressively breaking down the complex target into smaller, simpler precursors. chemistry.coach An effective retrosynthetic plan will often feature disconnections that significantly reduce molecular complexity, such as opening a ring or separating the molecule into two large, roughly equal fragments. e3s-conferences.org By repeatedly applying this process, a "retrosynthetic tree" of possible pathways is generated, leading back to simple, commercially available starting materials. ias.ac.in
Building Block-Oriented Synthesis Strategies
A powerful strategy in modern synthesis, particularly in medicinal chemistry, is to design a route around readily available "building blocks." csmres.co.ukbiosolveit.de These are functionalized organic molecules that can be used for modular assembly. In a building block-oriented approach, the retrosynthetic analysis is guided by the desire to break the target molecule down into known, accessible fragments. This strategy is highly efficient as it leverages a vast collection of commercial or easily synthesized intermediates, accelerating the discovery and development of new compounds like 4-Phenylpiperidin-3-amine analogues. nih.gov The synthesis of piperidine (B6355638) derivatives, for example, often relies on key building blocks like substituted pyridines or functionalized piperidones. youtube.comrsc.org
Table 2: Illustrative Retrosynthetic Analysis of this compound
| Precursor Molecule | Retrosynthetic Step | Resulting Synthons / Reagents |
|---|---|---|
| This compound (Target Molecule) | FGI (Amine → Nitro Group) | 3-Nitro-4-phenylpiperidine |
| 3-Nitro-4-phenylpiperidine | Two-Group Disconnection (C-C bond) / Michael Addition | Phenylnitromethane and an α,β-unsaturated piperideine derivative |
| Phenylnitromethane | FGI (Nitro → Halogen) | Benzyl (B1604629) bromide |
| α,β-unsaturated piperideine | Ring-closing reaction | An amino aldehyde precursor |
Application to the this compound Scaffold
The principles of retrosynthesis can be effectively applied to design a synthetic route for the this compound scaffold. This molecule presents specific challenges, including the control of stereochemistry at two adjacent stereocenters (C3 and C4) and the strategic introduction of the phenyl and amine substituents onto the piperidine ring.
Retrosynthetic Disconnections for the Piperidine Ring and Substituents
The process of disconnection involves breaking bonds that correspond to known and reliable chemical reactions. ias.ac.in For the this compound target molecule, several logical disconnections can be proposed. The primary disconnections often target bonds connected to heteroatoms, such as Carbon-Nitrogen (C-N) bonds, as these frequently correspond to robust bond-forming reactions. amazonaws.comlkouniv.ac.in
Key Disconnection Strategies:
C-N Bond Disconnection (Amine Synthesis): A common strategy for synthesizing amines is through reductive amination of a carbonyl compound. youtube.comlibretexts.org Disconnecting the C3-NH2 bond in the target molecule suggests a 4-phenyl-3-piperidone precursor. This ketone could then be converted to the target amine via reaction with an ammonia (B1221849) source and a reducing agent. libretexts.org
C-C Bond Disconnection (Phenyl Group Introduction): The bond between the piperidine C4 and the phenyl group is another key site for disconnection. This suggests a reaction between a piperidine-based synthon and a phenyl-containing reagent. For instance, this could involve the addition of a phenyl Grignard reagent (PhMgBr) or a phenyllithium (B1222949) reagent to an appropriate electrophilic piperidine precursor. A similar strategy is employed in the synthesis of the isomeric 4-amino-4-phenylpiperidines, where a phenylmagnesium halide is reacted with an intermediate derived from a 1-protected 4-piperidone (B1582916). google.com
Piperidine Ring Disconnections: The piperidine ring itself can be disconnected to reveal acyclic precursors. This approach often involves the reverse of cyclization reactions used to form the ring, such as intramolecular reductive amination of a 1,5-dicarbonyl compound or an amino aldehyde/ketone. organic-chemistry.org
The table below summarizes potential retrosynthetic disconnections for this compound.
| Disconnection Type | Bond Cleaved | Precursor(s) | Corresponding Forward Reaction |
| C-N Disconnection | C3-NH2 | 4-Phenyl-3-piperidone + Ammonia | Reductive Amination |
| C-C Disconnection | C4-Phenyl | 3-Amino-4-piperidone derivative + Phenyl Grignard | Grignard Reaction |
| Ring Disconnection | C2-N1 and C6-N1 | Acyclic 1,5-dialdehyde/diketone + Ammonia | Reductive Amination/Cyclization |
| Ring Disconnection | C2-C3 and C5-C6 | Based on Diels-Alder or similar cycloadditions | Cycloaddition Reactions |
Identifying Key Precursors and Synthetic Challenges
Potential Key Precursors:
Substituted Piperidones: 4-Phenyl-3-piperidone or a protected version thereof is a highly attractive precursor. Commercially available N-protected 4-piperidones are common starting points for the synthesis of many piperidine derivatives. chemicalbook.comfederalregister.gov
Substituted Pyridines: A 3-amino-4-phenylpyridine (B131099) could serve as a precursor. The piperidine ring can be formed by the catalytic hydrogenation of the pyridine (B92270) ring. organic-chemistry.orgnih.gov
Acyclic Precursors: Acyclic compounds containing the necessary carbon skeleton and functional groups, which can undergo intramolecular cyclization, are also viable precursors.
Synthetic Challenges:
The synthesis of this compound is not without its difficulties. The primary challenges that must be addressed in any synthetic plan include:
Stereocontrol: The target molecule possesses two adjacent chiral centers at the C3 and C4 positions. A significant challenge is to control the relative stereochemistry (cis vs. trans) of the amine and phenyl groups. Stereoselective hydrogenation or diastereoselective reduction of intermediates may be required to achieve the desired stereoisomer. nih.gov
Regioselectivity: The precise placement of the phenyl and amine groups at the C4 and C3 positions, respectively, requires highly regioselective reactions.
Protecting Groups: The presence of two amine functionalities (the ring nitrogen and the C3-amino group) necessitates a careful protecting group strategy. The piperidine nitrogen is often protected (e.g., as a Boc or Cbz carbamate) to prevent side reactions during synthesis, followed by a final deprotection step. google.comchemicalbook.com The choice of protecting groups must be orthogonal to allow for selective removal.
Functional Group Interconversion (FGI): It may be advantageous to introduce the amine functionality late in the synthesis via a functional group interconversion. ias.ac.in For example, a precursor with a nitro or azide (B81097) group at the C3 position could be synthesized and then reduced to the desired amine in one of the final steps.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
While numerous methods exist for the synthesis of piperidine (B6355638) derivatives, the development of more efficient, cost-effective, and environmentally friendly approaches remains a critical objective. mdpi.com Future research will likely focus on several key areas:
Green Chemistry Approaches: The use of non-toxic catalysts, aqueous reaction media, and solvent-free conditions are central tenets of green chemistry that are increasingly being applied to piperidine synthesis. ajchem-a.com Methodologies such as ultrasound-assisted synthesis have already shown promise in accelerating reactions, increasing yields, and minimizing waste. nih.govresearchgate.net
Catalytic Systems: The exploration of novel catalysts, including metal-catalyzed reactions (e.g., using iridium, palladium, gold, or cobalt) and organocatalysis, will continue to be a major focus. mdpi.comajchem-a.com These approaches offer the potential for greater stereoselectivity and regioselectivity in the synthesis of complex piperidine analogs.
One-Pot and Multicomponent Reactions: Strategies that combine multiple synthetic steps into a single operation, such as one-pot and multicomponent reactions, are highly desirable for their efficiency and atom economy. mdpi.comajchem-a.com These methods streamline the synthesis of highly substituted piperidines from simple starting materials.
Flow Chemistry: Continuous flow technologies offer advantages in terms of safety, scalability, and precise control over reaction parameters. organic-chemistry.org Applying these techniques to the synthesis of 4-phenylpiperidin-3-amine and its derivatives could lead to more efficient and reproducible manufacturing processes.
| Synthetic Strategy | Key Advantages | Representative Catalyst/Condition |
| Ultrasound-assisted Synthesis | Faster reaction times, reduced energy consumption, improved yields. nih.gov | Varies depending on the specific reaction. nih.govresearchgate.net |
| Metal-catalyzed Cyclization | High efficiency and selectivity. mdpi.com | Iridium, Palladium, Gold, Cobalt complexes. mdpi.comajchem-a.com |
| Multicomponent Reactions | High atom economy, operational simplicity. ajchem-a.com | Varies, often acid or base-catalyzed. ajchem-a.com |
| Flow Chemistry | Enhanced safety, scalability, and process control. organic-chemistry.org | Typically involves packed-bed reactors with solid-supported catalysts. organic-chemistry.org |
Exploration of Under-Investigated Biological Targets for Molecular Probes
The this compound scaffold has been extensively explored for its activity at well-established targets like opioid receptors. However, a vast landscape of other biological targets remains largely unexplored. The development of novel derivatives as molecular probes can illuminate the function of these under-investigated proteins and pathways. nih.govnih.gov
Future efforts should be directed towards:
Expanding Target Classes: Moving beyond traditional G protein-coupled receptors (GPCRs) and ion channels to explore targets such as enzymes (e.g., kinases, proteases), transcription factors, and protein-protein interactions. nih.gov
Phenotypic Screening: Employing phenotypic screening approaches to identify compounds that elicit a desired cellular or physiological response without a preconceived target. beilstein-journals.org This can lead to the discovery of novel mechanisms of action.
Chemical Biology Approaches: Designing and synthesizing probes with specific functionalities (e.g., photoaffinity labels, fluorescent tags) to facilitate target identification and validation. beilstein-journals.org
A systematic exploration of diverse biological space could uncover new therapeutic applications for the this compound scaffold in areas such as oncology, immunology, and neurodegenerative diseases.
Advanced Computational Tools for Predictive Design and SAR
Computational chemistry plays an increasingly vital role in modern drug discovery. For the this compound scaffold, advanced computational tools can accelerate the design-synthesize-test cycle and provide deeper insights into structure-activity relationships (SAR).
Key areas for future development include:
Quantitative Structure-Activity Relationship (QSAR): Developing more sophisticated and predictive QSAR models using machine learning algorithms and large datasets to correlate molecular descriptors with biological activity. nih.gov
Pharmacophore Modeling and Virtual Screening: Utilizing pharmacophore models based on known active compounds to virtually screen large compound libraries and identify novel hits with desired structural features. nih.gov
Molecular Dynamics (MD) Simulations: Employing MD simulations to study the dynamic interactions between this compound derivatives and their biological targets, providing insights into binding modes and residence times.
Free Energy Perturbation (FEP): Using FEP calculations to more accurately predict the binding affinities of designed analogs, thereby prioritizing the synthesis of the most promising compounds.
| Computational Tool | Application in this compound Research | Potential Impact |
| QSAR | Predicting the biological activity of novel derivatives. nih.gov | Reduced number of compounds to synthesize and test. |
| Pharmacophore Modeling | Identifying essential structural features for biological activity. nih.gov | Guiding the design of new scaffolds with improved properties. |
| Molecular Dynamics | Understanding the binding mechanism at the atomic level. | Rationalizing SAR and guiding lead optimization. |
| Free Energy Perturbation | Accurately predicting binding affinities. | Prioritizing synthetic efforts on high-affinity compounds. |
Integration of Artificial Intelligence in Scaffold Exploration and Optimization
The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize drug discovery. mdpi.commdpi.com For the this compound scaffold, AI can be leveraged in several powerful ways:
De Novo Drug Design: Employing generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), to design novel this compound derivatives with desired physicochemical and pharmacological properties. nih.govyoutube.com
Predictive Modeling: Utilizing deep learning architectures, such as graph neural networks, to build highly accurate models for predicting ADME (absorption, distribution, metabolism, and excretion) and toxicity properties, as well as bioactivity. morressier.com
Reaction Prediction and Synthesis Planning: Using AI-powered retrosynthesis tools to devise novel and efficient synthetic routes to complex this compound analogs. beilstein-journals.org
High-Throughput Experimentation (HTE) and Autonomous Discovery: Integrating AI with robotic high-throughput experimentation platforms to create closed-loop systems for autonomous cycles of design, synthesis, testing, and learning, thereby accelerating the optimization of lead compounds. beilstein-journals.orgsemanticscholar.org
The application of AI promises to significantly shorten the timeline and reduce the costs associated with discovering and developing new drugs based on the this compound scaffold. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
